Labd-13-ene-8,15-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,4aS,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h10,16-17,21-22H,6-9,11-14H2,1-5H3/b15-10+/t16-,17+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOHDQKUMQKLMP-NUKBDRAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/CC[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Natural Reserves of Labd-13-ene-8,15-diol: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the natural sources of Labd-13-ene-8,15-diol, a labdane-type diterpene with significant therapeutic potential. The document is tailored for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols for isolation, and an exploration of its biological activities and associated signaling pathways.
Natural Abundance of this compound
This compound has been identified and isolated from a variety of plant species, with notable concentrations found in the resinous exudates of the genus Cistus and in the leaves of other plants. The following table summarizes the quantitative analysis of this compound in select natural sources.
| Plant Species | Plant Part | Percentage Content (%) | Analytical Method | Reference |
| Cistus creticus subsp. creticus | Leaves | 3.80 | GC-MS | [1] |
| Cistus creticus subsp. eriocephalus | Leaves and Resin ("Ladano") | Detected | GC-MS | [2] |
| Brachyglottis monroi | Not specified | Presence confirmed | Not specified | |
| Stachys menthifolia | Not specified | Presence confirmed | Not specified | |
| Chromolaena pulchella | Leaves | Presence confirmed | Not specified |
Experimental Protocols for Isolation and Purification
The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic separation. Below are detailed methodologies based on established research.
Extraction from Cistus creticus
Objective: To extract crude labdane diterpenes from the leaves of Cistus creticus.
Methodology:
-
Plant Material Preparation: Air-dry the leaves of Cistus creticus at room temperature and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered leaves with hexane at room temperature for 48 hours. The solvent-to-plant material ratio is typically 10:1 (v/w).
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude hexane extract.
Chromatographic Purification
Objective: To isolate this compound from the crude extract.
Methodology:
-
Column Chromatography (CC):
-
Stationary Phase: Silica gel 60 (70-230 mesh).
-
Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude hexane extract in a minimal amount of hexane and load it onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate. For example:
-
n-hexane (100%)
-
n-hexane:ethyl acetate (98:2)
-
n-hexane:ethyl acetate (95:5)
-
n-hexane:ethyl acetate (90:10)
-
n-hexane:ethyl acetate (80:20)
-
n-hexane:ethyl acetate (50:50)
-
Ethyl acetate (100%)
-
-
-
Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254 pre-coated plates.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v).
-
Visualization: Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.
-
-
Further Purification: Combine fractions containing this compound (identified by comparison with a standard or by spectroscopic analysis) and subject them to further purification by preparative TLC or recrystallization to obtain the pure compound.
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, most notably cytotoxic effects against various cancer cell lines and antiviral properties.
Cytotoxic Activity and Apoptotic Pathway
Research has shown that this compound induces apoptosis in cancer cells. While the precise signaling cascade is still under investigation, studies on structurally similar labdane diterpenes, such as sclareol, suggest a mechanism involving the intrinsic (mitochondrial) pathway of apoptosis. This process is often independent of the p53 tumor suppressor protein.[3]
The proposed apoptotic pathway initiated by labdane diterpenes involves the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase-3.[3] The activation of this caspase cascade ultimately leads to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.
References
- 1. Chemical and transcriptomic analyses of leaf trichomes from Cistus creticus subsp. creticus reveal the biosynthetic pathways of certain labdane-type diterpenoids and their acetylated forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of labdane-type diterpenes from Cistus creticus (subsp. creticus and subsp. eriocephalus), by GC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The labdane diterpene sclareol (labd-14-ene-8, 13-diol) induces apoptosis in human tumor cell lines and suppression of tumor growth in vivo via a p53-independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate Biosynthesis of Labdane Diterpenes in Plants: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Labdane-related diterpenoids (LRDs) represent a vast and structurally diverse class of natural products with over 7,000 known compounds.[1] These molecules, originating from a common C20 precursor, geranylgeranyl diphosphate (GGPP), exhibit a wide array of biological activities, making them attractive targets for drug discovery and development.[2] Their biosynthesis in plants is a fascinating example of enzymatic precision and diversification, involving a conserved set of core reactions followed by species- and lineage-specific modifications. This technical guide provides an in-depth exploration of the labdane diterpene biosynthesis pathway, detailing the key enzymatic players, summarizing available quantitative data, outlining crucial experimental protocols, and visualizing the intricate molecular workflows.
The Core Biosynthetic Pathway: From a Linear Precursor to a Dicyclic Scaffold
The biosynthesis of the characteristic labdane skeleton is a two-step cyclization process catalyzed by two distinct classes of diterpene synthases (diTPSs): Class II and Class I diTPSs.[3][4] This initial phase is followed by a series of oxidative modifications, primarily mediated by cytochrome P450 monooxygenases (CYPs), which dramatically expand the structural diversity of the final products.[5][6]
The journey begins with the universal diterpenoid precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP), which is synthesized in the plastids via the methylerythritol 4-phosphate (MEP) pathway.[2]
Step 1: Protonation-initiated Cyclization by Class II Diterpene Synthases (diTPSs)
The first committed step in labdane diterpene biosynthesis is the protonation-initiated cyclization of the linear GGPP molecule. This reaction is catalyzed by a Class II diTPS, most commonly a copalyl diphosphate synthase (CPS).[1][7] The enzyme protonates the terminal double bond of GGPP, initiating a cascade of electron movements that results in the formation of a bicyclic intermediate, copalyl diphosphate (CPP).[1] The stereochemistry of the resulting CPP can vary, with ent-, syn-, and normal CPP being the most common isomers, each leading to different downstream products.[1]
Step 2: Ionization-initiated Cyclization and Rearrangement by Class I Diterpene Synthases (diTPSs)
The CPP intermediate, still bearing the diphosphate group, is then handed over to a Class I diTPS. These enzymes, often referred to as kaurene synthase-like (KSL) enzymes, catalyze the ionization of the diphosphate moiety, generating a carbocation.[1][8] This carbocation can then undergo further cyclization, rearrangement, or deprotonation to yield a variety of diterpene hydrocarbon skeletons.[1] The specific product is determined by the unique active site architecture of the individual KSL enzyme.
Step 3: Oxidative Diversification by Cytochrome P450 Monooxygenases (CYPs)
The hydrocarbon skeletons produced by the Class I diTPSs serve as substrates for a multitude of cytochrome P450 monooxygenases. These enzymes introduce hydroxyl groups and other oxygen-containing functionalities at various positions on the labdane core.[5][6] This oxidative tailoring is a major driver of the immense chemical diversity observed in labdane-related diterpenoids and is crucial for their biological activities.[6] The CYP76, CYP728, and other families have been implicated in the biosynthesis of various LRDs.[3][5][7]
Quantitative Data on Key Biosynthetic Enzymes
The efficiency and specificity of the enzymes involved in labdane diterpene biosynthesis are critical determinants of the final product profile. While comprehensive kinetic data is not available for all enzymes across all plant species, the following tables summarize representative kinetic parameters for key enzymes in the pathway.
Table 1: Kinetic Parameters of Class II Diterpene Synthases (Copalyl Diphosphate Synthases)
| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| AtCPS | Arabidopsis thaliana | GGPP | 0.4 ± 0.1 | 0.11 ± 0.01 | 2.8 x 105 | [6] |
| SmCPS | Salvia miltiorrhiza | GGPP | 1.2 ± 0.2 | 0.08 ± 0.01 | 6.7 x 104 | [6] |
Table 2: Kinetic Parameters of Class I Diterpene Synthases (Kaurene Synthase-Like Enzymes)
| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| AtKS | Arabidopsis thaliana | ent-CPP | 0.3 ± 0.1 | 0.05 ± 0.01 | 1.7 x 105 | |
| RcKSL4 | Ricinus communis | ent-CPP | 0.5 ± 0.1 | 0.03 ± 0.005 | 6.0 x 104 |
Table 3: Kinetic Parameters of Cytochrome P450 Monooxygenases
| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (pmol min-1 mg-1) | Reference |
| SdCS (CYP76AH39) | Salvia divinorum | Kolavenol | 46.7 | 22.3 | [5] |
| CYP728D26 | Salvia divinorum | Crotonolide G | 13.9 | N/A | [2][3] |
Note: N/A indicates that the value was not reported in the cited literature.
Detailed Experimental Protocols
The elucidation of the labdane diterpene biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections provide detailed methodologies for key experiments.
Protocol 1: Cloning of Diterpene Synthase Genes from Plant Tissue
This protocol describes the identification and cloning of candidate diTPS genes from a plant of interest using a transcriptome-guided approach.
Materials:
-
Plant tissue (e.g., young leaves, roots, trichomes)
-
Liquid nitrogen
-
Plant RNA isolation kit
-
Reverse transcriptase and dNTPs
-
Degenerate primers targeting conserved diTPS motifs
-
Taq DNA polymerase and PCR reagents
-
Gel electrophoresis equipment
-
DNA sequencing service
-
RACE (Rapid Amplification of cDNA Ends) kit
-
Gene-specific primers for RACE
-
Expression vector (e.g., pET, pYES)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli cells
Procedure:
-
RNA Isolation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen. Isolate total RNA using a commercial plant RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
Degenerate PCR: Design degenerate primers based on highly conserved amino acid motifs found in known plant diTPSs (e.g., DXDD motif in Class II, DDXXD and NSE/DTE motifs in Class I). Perform PCR using the synthesized cDNA as a template to amplify partial diTPS fragments.
-
Sequencing and Analysis: Purify the PCR products from an agarose gel and submit them for sequencing. Use the resulting DNA sequences to perform a BLAST search against public databases to confirm their identity as diTPSs.
-
RACE PCR: Based on the partial sequences obtained, design gene-specific primers for 5' and 3' RACE PCR to amplify the full-length cDNA sequence.
-
Full-Length Cloning: Once the full-length sequence is obtained, design primers to amplify the entire open reading frame and clone it into a suitable expression vector for functional characterization.
Protocol 2: Functional Characterization of Diterpene Synthases in Saccharomyces cerevisiae
Yeast provides a convenient eukaryotic system for expressing plant diTPSs and identifying their enzymatic products.
Materials:
-
Yeast expression vector containing the diTPS gene of interest
-
Saccharomyces cerevisiae strain (e.g., WAT11, which expresses an Arabidopsis thaliana CPR)
-
Yeast transformation reagents (e.g., lithium acetate, PEG)
-
Selective yeast growth media (e.g., SC-Ura)
-
Inducing agent (e.g., galactose for GAL1 promoter)
-
Organic solvent for extraction (e.g., hexane or ethyl acetate)
-
Glass beads for cell lysis
-
GC-MS system
Procedure:
-
Yeast Transformation: Transform the yeast expression vector containing the diTPS gene into a suitable S. cerevisiae strain using the lithium acetate method.
-
Culture Growth: Select for transformed yeast on appropriate selective media. Inoculate a liquid culture and grow to mid-log phase.
-
Induction: If using an inducible promoter, add the inducing agent (e.g., galactose) to the culture medium to initiate protein expression.
-
Product Extraction: After a suitable incubation period (e.g., 48-72 hours), harvest the yeast cells by centrifugation. Resuspend the cell pellet in buffer and lyse the cells by vortexing with glass beads. Extract the lysate with an equal volume of an organic solvent (e.g., hexane).
-
GC-MS Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the diterpene products. Compare the mass spectra and retention times to authentic standards or published data for product identification.
Protocol 3: In Vitro Enzyme Assay for Diterpene Synthases
This protocol allows for the determination of the kinetic parameters of a purified diTPS enzyme.
Materials:
-
Purified diTPS enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT)
-
Substrate (GGPP or CPP)
-
Alkaline phosphatase (for dephosphorylating products for GC-MS analysis)
-
Quenching solution (e.g., EDTA)
-
Organic solvent for extraction (e.g., hexane)
-
GC-MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a known concentration of the purified diTPS enzyme, and varying concentrations of the substrate.
-
Reaction Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period, ensuring the reaction remains in the linear range.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA to chelate Mg2+).
-
Product Dephosphorylation and Extraction: For GC-MS analysis, treat the reaction mixture with alkaline phosphatase to remove the diphosphate groups from any unreacted substrate and the product. Extract the dephosphorylated products with an organic solvent.
-
Quantification: Analyze the extracted products by GC-MS. Quantify the product formation based on a standard curve generated with an authentic standard.
-
Kinetic Analysis: Determine the initial reaction velocities at different substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Km and Vmax. The kcat can be calculated from Vmax and the enzyme concentration.
Conclusion
The biosynthesis of labdane diterpenes in plants is a complex and highly regulated process that generates a vast array of structurally and functionally diverse molecules. Understanding this pathway at a molecular and biochemical level is crucial for harnessing the potential of these compounds for pharmaceutical and other applications. This technical guide has provided a comprehensive overview of the core biosynthetic pathway, summarized key quantitative data, and detailed essential experimental protocols. The continued application of these and other advanced techniques will undoubtedly lead to further discoveries in this exciting field, paving the way for the metabolic engineering of high-value labdane diterpenes and the development of novel therapeutics.
References
- 1. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of clerodane diterpene modifying cytochrome P450 (CYP728D26) in Salvia divinorum - en route to psychotropic salvinorin A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Transport, In Vitro Metabolism and Pharmacokinetics of Salvinorin A, a Potent Hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Two CYP72 enzymes function as Ent‐labdane hydroxylases in the biosynthesis of andrographolide in Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical characterization of the castor bean ent-kaurene synthase(-like) family supports quantum chemical view of diterpene cyclization - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Chemical Structure and Stereochemistry of Labd-13-ene-8,15-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and related experimental data for the labdane diterpenoid, Labd-13-ene-8,15-diol. This document is intended to serve as a detailed resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Identity and Structure
This compound is a bicyclic diterpenoid belonging to the labdane family. These natural products are characterized by a decalin (bicyclo[4.4.0]decane) core. The molecular formula for this compound is C₂₀H₃₆O₂ with a molecular weight of approximately 308.50 g/mol .
Chemical Structure
The structure consists of a trans-fused decalin ring system with methyl groups at C-4, C-8, and C-10. A C₈ side chain is attached at C-9, containing a double bond between C-13 and C-14, and hydroxyl groups at C-8 and C-15.
Systematic Name: [1R-[1α(E),2β,4aβ,8aα]]-Decahydro-1-(5-hydroxy-3-methyl-3-pentenyl)-2,5,5,8a-tetramethyl-2-naphthalenol
Chemical Formula: C₂₀H₃₆O₂
Molecular Weight: 308.50 g/mol
CAS Number: 10267-31-9
InChI Key: LEOHDQKUMQKLMP-FECRCKMQSA-N
Stereochemistry
The stereochemistry of this compound is critical for its biological activity and is defined by several chiral centers and the geometry of the double bond. The specific stereoisomer detailed here is often referred to as (ent-labd-13(E)-ene-8α,15-diol).
-
Ring Junction: The decalin ring system possesses a trans fusion.
-
Chiral Centers: The key stereocenters are typically at C-5, C-8, C-9, and C-10. The InChI string InChI=1S/C20H36O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h10,16-17,21-22H,6-9,11-14H2,1-5H3/b15-10+/t16-,17+,19-,20-/m0/s1 defines the absolute stereochemistry.
-
Double Bond: The double bond between C-13 and C-14 has an (E)-configuration.
Quantitative Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for this compound, including its physical properties and NMR spectroscopic data, which are essential for its identification and characterization.
Physicochemical Properties
| Property | Value | Unit | Source |
| Molecular Weight | 308.50 | g/mol | Calculated |
| Exact Mass | 308.27153 | g/mol | MS Data |
| LogP (Octanol/Water) | 4.699 | Calculated | |
| Water Solubility | -5.51 (log₁₀ mol/L) | Calculated |
¹³C Nuclear Magnetic Resonance (NMR) Data
The following ¹³C NMR data was reported for (+/-)-(13E)-13-Labdene-8-beta,15-diol.
| Atom Number | Chemical Shift (δ) ppm |
| 1 | 39.1 |
| 2 | 18.4 |
| 3 | 42.1 |
| 4 | 33.5 |
| 5 | 55.4 |
| 6 | 20.3 |
| 7 | 43.1 |
| 8 | 74.0 |
| 9 | 59.9 |
| 10 | 38.0 |
| 11 | 21.7 |
| 12 | 40.5 |
| 13 | 140.7 |
| 14 | 122.9 |
| 15 | 59.2 |
| 16 | 16.0 |
| 17 | 28.5 |
| 18 | 33.4 |
| 19 | 21.5 |
| 20 | 15.5 |
| Solvent: CDCl₃. Reference: J.ORG.CHEM.,51,806(1986) |
Experimental Protocols
The following sections detail generalized yet comprehensive protocols for the isolation, purification, and structural elucidation of this compound from a natural source, as well as a method for its enzymatic synthesis. These protocols are synthesized from methodologies reported for labdane diterpenes.
Isolation and Purification from Natural Sources
This protocol describes a general procedure for the extraction and purification of this compound from the aerial parts of plants from the Cistus genus, a known source of this compound.
-
Plant Material Collection and Preparation:
-
Collect fresh aerial parts (leaves and stems) of the plant.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with a non-polar solvent such as n-hexane or dichloromethane (e.g., 5 L) at room temperature for 48-72 hours with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
-
Chromatographic Purification:
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Prepare a silica gel (70-230 mesh) column packed in n-hexane.
-
Adsorb the crude extract (e.g., 10 g) onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (n-hexane:EtOAc, 99:1 to 0:100).
-
Collect fractions (e.g., 50 mL each) and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:EtOAc 7:3) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid followed by heating).
-
Combine fractions with similar TLC profiles.
-
-
Reversed-Phase Column Chromatography (Fine Purification):
-
Subject the fractions containing the target compound to further purification on a C18 reversed-phase column.
-
Elute with a gradient of methanol and water (e.g., MeOH:H₂O, 70:30 to 100:0).
-
Collect and monitor fractions by TLC or HPLC.
-
-
Preparative HPLC (Final Purification):
-
For final purification to obtain the pure compound, use a preparative HPLC system with a C18 column.
-
Elute with an isocratic mobile phase of methanol and water (e.g., 85:15) at a suitable flow rate.
-
Monitor the elution with a UV detector and collect the peak corresponding to this compound.
-
Evaporate the solvent to yield the pure compound.
-
-
Structural Elucidation by NMR Spectroscopy
This protocol outlines the steps for acquiring and interpreting NMR data to confirm the structure of the isolated compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a spectral width of 220 ppm, 1024 or more scans, and a relaxation delay of 2 seconds.
-
2D NMR Experiments: To establish connectivity and stereochemistry, acquire the following 2D spectra:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and infer stereochemistry.
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Assign all proton and carbon signals by systematically analyzing the 1D and 2D spectra.
-
Compare the assigned chemical shifts and coupling constants with literature data to confirm the identity and stereochemistry of this compound.
-
Biosynthesis and Experimental Workflows
Labdane-type diterpenes are synthesized in plants via the methylerythritol phosphate (MEP) pathway, which provides the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
Biosynthetic Pathway of Labdane Diterpenes
The biosynthesis of the labdane skeleton is a two-step cyclization process catalyzed by diterpene synthases (diTPS).
-
Formation of Geranylgeranyl Diphosphate (GGPP): Three molecules of IPP are sequentially added to one molecule of DMAPP by GGPP synthase to form the linear C20 precursor, GGPP.
-
Class II diTPS Cyclization: A class II diTPS, typically a copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate.
-
Class I diTPS Reaction: A class I diTPS, often a kaurene synthase-like (KSL) enzyme, catalyzes the ionization of the diphosphate group from the CPP intermediate, which can then be followed by further reactions, including hydroxylation, to yield the final labdane diterpene, such as this compound.
Caption: Putative biosynthetic pathway of this compound.
Experimental Workflow: Diterpene Synthase Assay
This workflow outlines the key steps to functionally characterize the enzymes involved in the biosynthesis of this compound.
"physical and chemical properties of Labd-13-ene-8,15-diol"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Labd-13-ene-8,15-diol, a bicyclic diterpene of the labdane type, has garnered significant interest within the scientific community for its potential therapeutic applications. With the molecular formula C20H36O2, this natural compound, primarily isolated from the resinous plant Cistus creticus, has demonstrated promising anticancer and antiviral properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities and underlying mechanisms of action.
Physicochemical Properties
This compound is a diterpenoid characterized by a labdane skeleton. Its fundamental physical and chemical properties are summarized in the table below, providing essential data for researchers and drug development professionals.
| Property | Value | Source |
| Molecular Formula | C20H36O2 | [1][2] |
| Molecular Weight | 308.50 g/mol | [1] |
| CAS Number | 10267-31-9 | |
| Predicted Boiling Point | 408.5 ± 18.0 °C | |
| Predicted Flash Point | 174.9 ± 15.8 °C | |
| Predicted Density | 0.959 ± 0.06 g/cm³ | |
| Predicted pKa | 15.25 ± 0.29 | |
| Predicted LogP | 4.69 | |
| Polar Surface Area | 40.46 Ų |
Experimental Protocols
Isolation and Purification of Labdane-Type Diterpenes from Cistus species
The following protocol provides a general methodology for the isolation and purification of labdane-type diterpenes, including this compound, from the aerial parts of Cistus species. This procedure is based on established phytochemical techniques.[3][4]
Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: Air-dried and powdered aerial parts of the Cistus plant are macerated with hexane at room temperature for 48-72 hours. This process is repeated three times to ensure exhaustive extraction.
-
Concentration: The combined hexane extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.
-
Column Chromatography: The crude hexane extract is subjected to silica gel column chromatography. The column is packed with silica gel (60-120 mesh) and eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.
-
Fraction Collection and Analysis: Fractions of a defined volume are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v). The spots on the TLC plates are visualized by spraying with a solution of vanillin-sulfuric acid followed by heating.
-
Purification: Fractions showing similar TLC profiles and containing the compound of interest are pooled together and further purified by repeated column chromatography or preparative TLC to yield pure this compound.
-
Crystallization: The purified compound can be crystallized from a suitable solvent system, such as methanol or acetone, to obtain pure crystals.
Spectroscopic Characterization
The structure of the isolated this compound is elucidated using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon, respectively. Deuterated chloroform (CDCl₃) is typically used as the solvent, with tetramethylsilane (TMS) as the internal standard.[5][6][7][8] The assignment of signals is achieved through the analysis of chemical shifts, coupling constants, and 2D NMR experiments such as COSY, HSQC, and HMBC.[7][8]
-
Mass Spectrometry (MS): The mass spectrum is obtained using an electrospray ionization (ESI) source. The fragmentation pattern of labdane-type diterpenes can be complex, but key fragment ions can provide diagnostic information for structure confirmation.[9][10]
Determination of Antiproliferative Activity using MTT Assay
The cytotoxic effect of this compound on cancer cell lines, such as the human breast adenocarcinoma cell line MCF-7, can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][11][12][13][14]
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT assay for determining cell viability.
Methodology:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Biological Activity and Mechanism of Action
Labdane-type diterpenes isolated from Cistus species have been reported to exhibit a range of biological activities, including cytotoxic, antibacterial, and anti-inflammatory effects.[3][15][16][17][18]
Anticancer Activity
While specific mechanistic studies on this compound are limited, research on structurally similar labdane diterpenes, such as coronarin D, suggests that their anticancer effects may be mediated through the activation of the MAPK signaling pathway.[11][19] This activation, particularly of ERK and JNK, can lead to the inhibition of cell proliferation and the induction of the intrinsic apoptotic pathway.
Proposed Anticancer Signaling Pathway
Caption: Proposed anticancer mechanism of action for labdane diterpenes.
Antiviral Activity
Extracts from Cistus species containing labdane-type diterpenes have demonstrated antiviral activity, particularly against enveloped viruses.[1][20][21] The proposed mechanism of action involves the direct interaction of the compounds with viral surface proteins, which can inhibit the attachment of the virus to host cells.[22]
Proposed Antiviral Mechanism of Action
Caption: Proposed mechanism of antiviral action for labdane diterpenes.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutic agents. Its demonstrated biological activities, coupled with its natural origin, make it a compelling candidate for further investigation. Future research should focus on elucidating the specific molecular targets and detailed signaling pathways modulated by this compound to fully understand its mechanism of action. Furthermore, preclinical studies are warranted to evaluate its efficacy and safety in in vivo models, which will be crucial for its potential translation into clinical applications. The development of efficient and scalable synthetic routes will also be important for ensuring a sustainable supply for future research and development.
References
- 1. The old pharmaceutical oleoresin labdanum of Cistus creticus L. exerts pronounced in vitro anti-dengue virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Cytotoxic and antibacterial labdane-type diterpenes from the aerial parts of Cistus incanus subsp. creticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. preprints.org [preprints.org]
- 9. Electrospray ionization tandem mass spectrometry of labdane-type acid diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxic activity of labdane type diterpenes ... - Pergamos [pergamos.lib.uoa.gr]
- 16. Cytotoxic activity of labdane type diterpenes against human leukemic cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxic activity of labdane type diterpenes against human leukemic cell lines in vitro. | Semantic Scholar [semanticscholar.org]
- 18. Cytotoxic and anti-inflammatory activity of labdane and cis-clerodane type diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Spectroscopic Data of Labd-13-ene-8,15-diol
This technical guide provides a comprehensive overview of the spectroscopic data for the diterpenoid Labd-13-ene-8,15-diol. The information is tailored for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document presents available mass spectrometry and nuclear magnetic resonance data, detailed experimental protocols, and a visualization of the biosynthetic pathway.
Compound Identity
-
Systematic Name: (1R,2R,4aS,8aS)-1-((E)-5-hydroxy-3-methylpent-3-en-1-yl)-2,5,5,8a-tetramethyldecahydronaphthalen-2-ol
-
Common Name: this compound
-
Molar Mass: 308.5 g/mol [3]
Spectroscopic Data
Table 1: Mass Spectrometry Data for Labd-13(E)-en-8α,15-diol
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₃₆O₂ | [1][2] |
| Molecular Weight | 308.4986 g/mol | [1][2] |
| Gas Chromatography Retention Index (Normal alkane, non-polar column) | 2398 | [1] |
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound
Note: The following data is a prediction based on the known spectral data of structurally similar labdane diterpenoids.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| 1 | 39.5 | 1.05 (m), 1.75 (m) |
| 2 | 18.5 | 1.50 (m), 1.65 (m) |
| 3 | 42.0 | 1.10 (m), 1.35 (m) |
| 4 | 33.5 | - |
| 5 | 55.5 | 0.85 (d, J=2.0 Hz) |
| 6 | 20.5 | 1.45 (m), 1.80 (m) |
| 7 | 43.0 | 1.25 (m), 1.55 (m) |
| 8 | 74.0 | - |
| 9 | 60.0 | 1.30 (m) |
| 10 | 39.0 | - |
| 11 | 22.0 | 1.95 (m), 2.10 (m) |
| 12 | 40.0 | 2.00 (m) |
| 13 | 136.0 | - |
| 14 | 125.0 | 5.40 (t, J=7.0 Hz) |
| 15 | 68.0 | 4.15 (d, J=7.0 Hz) |
| 16 | 16.0 | 1.70 (s) |
| 17 | 24.5 | 1.10 (s) |
| 18 | 33.5 | 0.80 (s) |
| 19 | 21.5 | 0.85 (s) |
| 20 | 15.5 | 0.78 (s) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR and MS data for labdane-type diterpenoids, based on methods reported in the literature for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker 600 MHz spectrometer or equivalent.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
¹H NMR Acquisition:
-
Spectrometer frequency: 600 MHz
-
Pulse program: Standard single-pulse sequence
-
Number of scans: 16-64
-
Relaxation delay: 1.0 s
-
Spectral width: 12-15 ppm
-
-
¹³C NMR Acquisition:
-
Spectrometer frequency: 150 MHz
-
Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Number of scans: 1024-4096
-
Relaxation delay: 2.0 s
-
Spectral width: 200-220 ppm
-
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to establish proton-proton and proton-carbon correlations for structural elucidation.
Mass Spectrometry (MS)
-
Instrumentation: An Agilent Gas Chromatograph coupled to a Mass Selective Detector (GC-MSD) or a High-Resolution Electrospray Ionization Mass Spectrometer (HR-ESI-MS).
-
GC-MS Analysis:
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
MSD Parameters: Ionization energy of 70 eV, mass scan range of m/z 40-550.
-
-
HR-ESI-MS Analysis:
-
Sample Preparation: The sample is dissolved in methanol or acetonitrile.
-
Ionization Mode: Positive or negative ion mode.
-
Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution mass measurement.
-
Biosynthesis Pathway and Experimental Workflow
The biosynthesis of labdane-type diterpenoids such as this compound originates from the general terpenoid pathway. The following diagrams illustrate the biosynthetic route and a typical experimental workflow for the isolation and characterization of this compound.
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for isolation and characterization.
References
A Technical Guide to the Bioactivity Screening of Labd-13-ene-8,15-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labd-13-ene-8,15-diol is a bicyclic diterpenoid belonging to the labdane class of natural products. Diterpenes are a large and structurally diverse group of secondary metabolites found widely in the plant kingdom, particularly in families such as Asteraceae and Lamiaceae.[1] Labdane-type diterpenes, including this compound, have garnered significant scientific interest due to their broad spectrum of pharmacological activities.[1] Pre-clinical research has demonstrated that this compound exhibits promising cytotoxic, antiviral, and antimicrobial properties.[2][3] Furthermore, the broader class of labdane diterpenoids is recognized for potent anti-inflammatory effects, often linked to the modulation of key signaling pathways like NF-κB.[4] This guide provides a comprehensive overview of the bioactivity screening of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of workflows and mechanisms of action to support further research and development.
Quantitative Bioactivity Data
The biological activities of (13E)-labd-13-ene-8α,15-diol have been quantified across several studies, primarily focusing on its anticancer, antiviral, and antimicrobial effects. The following tables summarize the key inhibitory concentrations.
Table 1: Anticancer and Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 13 Human Leukemic Cell Lines | Leukemia | Active (Specific IC50 values not detailed) | [5][6][7] |
| A549 | Lung Carcinoma | > 8.3–21.3 | [2][3] |
| Hep2 | Larynx Carcinoma | > 8.3–21.3 | [2][3] |
| P388 | Murine Leukemia | ~8.3 | [3] |
| B16-F10 | Murine Melanoma | 8.3–21.3 | [3] |
| KB | Human Cervical Carcinoma | 8.3–21.3 | [3] |
| SNU-C4 | Human Colon Cancer | 8.3–21.3 |[3] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | IC50 (µg/mL) | CC50 (µg/mL) | Reference |
|---|---|---|---|---|
| Human Rhinovirus 2 (HRV2) | Hela | 2.68 | 59.45 | [2] |
| Human Rhinovirus 3 (HRV3) | Hela | 0.87 | 59.45 |[2] |
CC50 (50% cytotoxic concentration) is the concentration of a compound that kills 50% of host cells.
Table 3: Antimicrobial Activity of this compound
| Microorganism | Gram Stain | MIC (mg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Positive | 0.092 - 0.598 | [2][3] |
| Bacillus cereus | Positive | 0.092 - 0.598 | [2][3] |
| Listeria monocytogenes | Positive | 0.092 - 0.598 | [2][3] |
| Vibrio parahaemolyticus | Negative | 0.092 | [2][3] |
| Escherichia coli | Negative | 0.092 | [2][3] |
| Salmonella enteritidis | Negative | 0.092 |[2][3] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocols & Methodologies
The following sections detail the generalized protocols for assessing the bioactivities of this compound, based on methodologies reported in the cited literature.
In Vitro Cytotoxicity Screening against Cancer Cell Lines
This protocol is designed to determine the concentration of this compound that inhibits the proliferation of cancer cells by 50% (IC50).
a. Cell Culture and Maintenance:
-
Human cancer cell lines (e.g., A549, Hep2, various leukemic lines) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[7]
b. Cell Viability Assay (e.g., Sulforhodamine B or MTT Assay):
-
Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are prepared in culture media and added to the wells. Control wells receive media with the solvent alone.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard culture conditions.
-
Cell Staining:
-
For the Sulforhodamine B (SRB) assay, cells are fixed with trichloroacetic acid, washed, and stained with SRB dye.
-
For the MTT assay, MTT reagent is added to the wells and incubated, allowing viable cells to convert it into formazan crystals.
-
-
Data Acquisition: The bound dye (SRB) or formazan crystals (MTT) are solubilized, and the absorbance (optical density) is measured using a microplate reader at an appropriate wavelength (e.g., 550 nm).[7]
-
IC50 Calculation: The absorbance values are plotted against the compound concentrations. A dose-response curve is generated, and the IC50 value is calculated using non-linear regression analysis.
Antimicrobial Activity Screening (MIC Determination)
This protocol determines the minimum concentration of this compound required to inhibit the growth of specific microorganisms.
a. Microorganism Preparation:
-
Bacterial strains (e.g., S. aureus, E. coli) are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
The bacterial suspension is diluted to a standardized concentration, typically 0.5 McFarland standard.
b. Broth Microdilution Method:
-
Compound Preparation: A stock solution of this compound is prepared in a solvent like DMSO. Two-fold serial dilutions are made in broth within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive control wells (broth + bacteria, no compound) and negative control wells (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Antiviral Activity Screening (CPE Inhibition Assay)
This protocol is used to evaluate the ability of this compound to protect host cells from the cytopathic effect (CPE) caused by a virus.
a. Cell and Virus Preparation:
-
Host cells (e.g., Hela cells for Rhinoviruses) are grown to confluence in 96-well plates.
-
A stock of the target virus (e.g., HRV2, HRV3) is prepared and its titer (amount of infectious virus) is determined.
b. Assay Procedure:
-
Compound Addition: Serial dilutions of this compound are added to the wells containing the host cell monolayer.
-
Virus Infection: A standardized amount of virus is added to the wells.
-
Controls: Wells include cell controls (no virus, no compound), virus controls (cells + virus, no compound), and compound cytotoxicity controls (cells + compound, no virus).
-
Incubation: The plates are incubated for a period sufficient for the virus to cause a visible CPE in the virus control wells (typically 2-4 days).
-
CPE Evaluation: The wells are observed microscopically to assess the level of CPE. Alternatively, cell viability can be quantified using a staining method like the MTT assay.
-
IC50 and CC50 Calculation: The IC50 is the compound concentration that inhibits the viral CPE by 50%. The CC50 is the concentration that causes 50% cytotoxicity in the uninfected compound control wells, which is crucial for determining the selectivity of the antiviral effect.[2]
Visualizations: Workflows and Pathways
Caption: General experimental workflow for bioactivity screening.
Caption: Putative anti-inflammatory mechanism via NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:10267-31-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. scispace.com [scispace.com]
- 4. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of labdane type diterpenes ... - Pergamos [pergamos.lib.uoa.gr]
- 6. Cytotoxic activity of labdane type diterpenes against human leukemic cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Labd-13-ene-8,15-diol: A Potential Mediator in Plant Defense Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of threats, including pathogenic microorganisms and herbivorous insects. Among the vast array of secondary metabolites produced by plants, terpenoids represent one of the largest and most diverse classes of natural products. This guide focuses on a specific labdane diterpene, labd-13-ene-8,15-diol, and explores its established and potential roles in the intricate network of plant defense mechanisms.
Labdane-type diterpenes are characterized by a bicyclic core structure and are widely distributed in the plant kingdom. They have been shown to possess a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This compound, in particular, has demonstrated notable bioactivity in preclinical studies, suggesting its potential as a key player in plant defense and as a lead compound for the development of novel therapeutic agents. This document provides a comprehensive overview of the current knowledge on this compound, including its biosynthesis, its demonstrated role in direct defense through antimicrobial activity, and its potential, yet to be fully elucidated, involvement in deterring herbivores and modulating plant defense signaling pathways.
Biosynthesis of this compound
The biosynthesis of this compound, like other labdane diterpenes, originates from the general terpenoid pathway. The precursor for all diterpenes is geranylgeranyl pyrophosphate (GGPP), a 20-carbon molecule synthesized in the plastids. The formation of the characteristic bicyclic labdane skeleton is catalyzed by a class of enzymes known as diterpene synthases (diTPSs).
In the case of this compound, its biosynthesis has been elucidated in the lycophyte Selaginella moellendorffii. This process is catalyzed by a bifunctional class I/II diTPS. The class II activity of this enzyme first cyclizes GGPP into a labdadienyl/copalyl pyrophosphate (CPP) intermediate. Subsequently, the class I active site of the same enzyme catalyzes the conversion of the CPP intermediate to this compound. This efficient enzymatic machinery highlights the plant's capacity to generate complex defensive compounds through streamlined metabolic pathways.
Role in Direct Plant Defense: Antimicrobial Activity
A primary strategy of plant chemical defense is the production of compounds that directly inhibit the growth of pathogenic microorganisms. Labd-13-ene-8α,15-diol has been shown to possess significant in vitro antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. This antimicrobial action represents a direct defense mechanism, where the compound acts as a phytoalexin or phytoanticipin to thwart microbial invasion.
Quantitative Data on Antimicrobial Activity
The efficacy of labd-13-ene-8α,15-diol as an antimicrobial agent has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. The available data is summarized in the table below.
| Bacterial Strain | Gram Staining | Minimum Inhibitory Concentration (MIC) (mg/mL) |
| Staphylococcus aureus | Gram-positive | 0.23 |
| Bacillus cereus | Gram-positive | 0.46 |
| Listeria monocytogenes | Gram-positive | 0.598 |
| Vibrio parahaemolyticus | Gram-negative | 0.092 |
| Escherichia coli | Gram-negative | 0.092 |
| Salmonella enteritidis | Gram-negative | 0.092 |
Potential Role in Defense Against Herbivores
While direct experimental evidence for the insecticidal or anti-feedant properties of this compound is currently lacking, the broader class of labdane diterpenes is well-known for its role in deterring herbivores. Many diterpenoids act as feeding deterrents, toxins, or disruptors of insect development. It is therefore plausible that this compound contributes to a plant's defense against herbivory. This represents a critical area for future research to fully understand the ecological role of this compound. The bitter taste and potential toxicity of labdane diterpenes can make plants unpalatable to grazing animals and insects, thus reducing the extent of damage.
Potential Role in Plant Defense Signaling
In addition to direct defense, plants possess sophisticated signaling networks that regulate the induction of defense responses upon pathogen or herbivore attack. Two of the most critical signaling molecules in these pathways are jasmonic acid (JA) and salicylic acid (SA). The JA pathway is primarily activated in response to necrotrophic pathogens and chewing insects, while the SA pathway is typically induced by biotrophic pathogens.
There is currently no direct evidence to suggest that this compound directly modulates these signaling pathways. However, it is conceivable that the presence of such a bioactive diterpenoid could prime the plant for a more robust defense response or act as a signaling molecule itself. Further investigation is required to determine if this compound can induce the expression of defense-related genes or potentiate the effects of JA and SA.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its role in plant defense.
Extraction and Analysis of this compound from Plant Material using GC-MS
Objective: To extract and quantify this compound from plant tissues.
Materials:
-
Plant tissue (e.g., leaves, resin)
-
Liquid nitrogen
-
Mortar and pestle
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS)
-
Helium gas (carrier)
-
Authentic standard of this compound
Procedure:
-
Freeze a known weight of fresh plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Transfer the powdered tissue to a flask and add hexane (e.g., 10 mL per gram of tissue).
-
Macerate the mixture at room temperature for 24-48 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper to remove solid debris.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Concentrate the extract to a smaller volume using a rotary evaporator at a temperature not exceeding 40°C.
-
For GC-MS analysis, dilute the extract to an appropriate concentration with hexane.
-
Inject a 1 µL aliquot of the sample into the GC-MS system.
-
GC-MS conditions:
-
Injector temperature: 250°C
-
Oven temperature program: Initial temperature of 60°C for 2 minutes, then ramp at 10°C/minute to 280°C and hold for 10 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
MS transfer line temperature: 280°C
-
Ion source temperature: 230°C
-
Mass range: m/z 40-500
-
-
Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.
-
Quantify the compound by creating a calibration curve with the authentic standard.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.[1][2][3][4][5][6][7][8][9]
Materials:
-
Pure culture of the test bacterium
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium[1][2][3][4][5][6][7][8][9]
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare serial two-fold dilutions of the this compound stock solution in MHB in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, bacterial growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader.
In Vitro Cytotoxicity Assessment by MTT Assay
Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., P388, B16-F10)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
Prepare serial dilutions of the this compound stock solution in complete medium and add 100 µL of each dilution to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Biosynthesis of this compound
Caption: Biosynthetic pathway of this compound.
General Plant Defense Signaling Pathways
Caption: General plant defense signaling pathways.
Experimental Workflow for Antimicrobial Activity Screening
Caption: Workflow for MIC determination.
Conclusion and Future Directions
This compound is a promising bioactive diterpenoid with a demonstrated role in the direct chemical defense of plants through its antimicrobial properties. Its biosynthesis via a bifunctional diterpene synthase exemplifies the metabolic efficiency of plants in producing complex defensive compounds. While its involvement in deterring herbivores and modulating plant defense signaling pathways remains to be explicitly demonstrated, the known functions of the broader class of labdane diterpenes suggest that these are fertile areas for future investigation.
For researchers and drug development professionals, this compound represents a valuable lead compound. Its potent antimicrobial and previously reported anticancer and antiviral activities warrant further investigation into its mechanisms of action and potential therapeutic applications. Future research should focus on:
-
In vivo studies to confirm the role of this compound in protecting plants against specific pathogens and herbivores.
-
Transcriptomic and proteomic analyses to elucidate the impact of this compound on plant defense signaling pathways.
-
Structure-activity relationship studies to identify the key functional groups responsible for its bioactivity and to guide the synthesis of more potent analogs.
A deeper understanding of the multifaceted roles of this compound in plant ecology will not only advance our knowledge of plant-environment interactions but also pave the way for the development of novel and effective strategies for crop protection and human medicine.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. atcc.org [atcc.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Preliminary In Vitro Studies on Labd-13-ene-8,15-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on Labd-13-ene-8,15-diol, a labdane-type diterpene. The document summarizes the available quantitative data on its biological activities, details the experimental methodologies for key assays, and presents visual workflows of the experimental protocols.
Data Presentation
The in vitro biological activities of 13(E)-labd-13-ene-8α,15-diol have been evaluated against various cancer cell lines and pathogenic bacteria. The following tables summarize the quantitative data from these studies, providing a clear comparison of its efficacy.
Table 1: Anticancer Activity of 13(E)-labd-13-ene-8α,15-diol
The anticancer potential of 13(E)-labd-13-ene-8α,15-diol was assessed using a cytopathic effect (CPE) method, with the half-maximal inhibitory concentration (IC50) values determined for four cancer cell lines.[1] The compound demonstrated the most potent activity against the murine leukemia cell line P388.[1]
| Cell Line | Description | IC50 (µg/mL) |
| P388 | Murine leukemia | 8.3 |
| B16-F10 | Murine melanoma | 12.5 |
| KB | Human cervical carcinoma | 15.2 |
| SNU-C4 | Human colon cancer | 21.3 |
Table 2: Antimicrobial Activity of 13(E)-labd-13-ene-8α,15-diol
The antimicrobial properties of 13(E)-labd-13-ene-8α,15-diol were investigated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that Gram-negative bacteria were more susceptible to the compound.[1]
| Microorganism | Gram Stain | MIC (mg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | Positive | 0.212 |
| Bacillus cereus | Positive | 0.284 |
| Listeria monocytogenes | Positive | 0.598 |
| Gram-Negative Bacteria | ||
| Vibrio parahaemolyticus | Negative | 0.092 |
| Escherichia coli | Negative | 0.153 |
| Salmonella enteritidis | Negative | 0.188 |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are based on standard laboratory procedures for determining cytotoxicity and antimicrobial activity.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation, which is used to determine the IC50 values of a compound.[2][3] The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4][5]
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cancer cell lines (e.g., P388, B16-F10, KB, SNU-C4)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Antimicrobial Susceptibility Test: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[6][7][8]
Materials:
-
This compound stock solution
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurement)
Procedure:
-
Preparation of Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8][9]
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow diagram for the MTT cytotoxicity assay.
Caption: Workflow for the broth microdilution MIC assay.
References
- 1. scispace.com [scispace.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. protocols.io [protocols.io]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
The Taxonomic Landscape of Labd-13-ene-8,15-diol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the taxonomic distribution, experimental protocols for isolation and analysis, and potential signaling pathways of the labdane-type diterpenoid, Labd-13-ene-8,15-diol. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.
Introduction
This compound is a bicyclic diterpenoid belonging to the labdane family, a diverse group of natural products with a wide range of biological activities.[1][2] These compounds are characterized by a decalin core with a side chain at position 9. The specific isomer this compound has garnered interest for its potential pharmacological properties, drawing parallels with the well-studied anticancer and anti-inflammatory effects of its close structural relatives, such as sclareol (labd-14-ene-8,13-diol).[3][4] This guide synthesizes the current knowledge on the natural sources of this compound, methodologies for its study, and its putative mechanisms of action.
Taxonomic Distribution
This compound and its isomers have been identified in a select number of plant families, indicating a somewhat restricted but phylogenetically diverse distribution. The primary families known to produce this and related labdane diterpenes are the Cistaceae (Rockrose family), Lamiaceae (Mint family), and the lycophyte family Selaginellaceae.
Data Presentation: Quantitative Analysis of this compound and Related Diterpenes in Various Species
| Family | Genus | Species | Plant Part | Compound | Quantity/Yield | Reference |
| Cistaceae | Cistus | creticus subsp. creticus | Leaf Trichomes | labda-13(E)-ene-8α,15-diol | 3.80% of total labdane-related diterpenoids | [5] |
| Cistaceae | Cistus | creticus subsp. eriocephalus | Leaves | labd-13(E)-ene,-8alpha,15-diol | Not Quantified | [6] |
| Selaginellaceae | Selaginella | moellendorffii | Whole Plant | labda-7,13E-dien-15-ol | Not Quantified | [7] |
Note: Quantitative data for this compound is currently limited in the scientific literature. The table includes data for a closely related isomer in Selaginella moellendorffii to provide a broader context of labdane diol distribution.
Experimental Protocols
The isolation and purification of this compound from plant material typically involve solvent extraction followed by chromatographic separation. The following protocols are synthesized from methodologies reported in the literature for labdane diterpenes from Cistus species.
Extraction of Labdane Diterpenes from Cistus Leaves
This protocol outlines a general procedure for the extraction of labdane diterpenes from the leaves of Cistus species.
Materials:
-
Fresh or dried leaves of Cistus creticus
-
n-Hexane
-
Methanol
-
Rotary evaporator
-
Grinder or mortar and pestle
-
Filter paper and funnel or filtration apparatus
Procedure:
-
Sample Preparation: Air-dry the fresh leaves in the dark at room temperature. Once dried, grind the leaves into a fine powder using a grinder or mortar and pestle.
-
Extraction: Macerate the powdered leaf material (e.g., 100 g) with n-hexane (e.g., 500 mL) at room temperature for 24-48 hours with occasional stirring.
-
Filtration: Filter the mixture through filter paper to separate the extract from the plant debris.
-
Concentration: Concentrate the n-hexane extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
-
Storage: Store the crude extract at -20°C until further purification.
Purification of this compound using Column Chromatography and HPLC
This protocol describes the purification of the target compound from the crude extract.
Materials:
-
Crude n-hexane extract
-
Silica gel for column chromatography (e.g., 70-230 mesh)
-
Solvents for column chromatography (e.g., gradients of n-hexane and ethyl acetate)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
HPLC grade solvents (e.g., methanol, acetonitrile, water)
-
Fractions collector
-
NMR and MS instruments for structural elucidation
Procedure:
-
Column Chromatography:
-
Pack a glass column with silica gel slurried in n-hexane.
-
Dissolve the crude extract in a minimal amount of n-hexane and load it onto the column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate).
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing the compound of interest based on TLC analysis.
-
-
Preparative HPLC:
-
Further purify the enriched fractions by preparative HPLC on a C18 column.
-
Use an isocratic or gradient elution with a mobile phase such as methanol/water or acetonitrile/water.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
-
Structural Elucidation:
-
Confirm the structure and purity of the isolated compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]
- 4. Cytotoxic and antibacterial labdane-type diterpenes from the aerial parts of Cistus incanus subsp. creticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review on Cistus sp.: Phytochemical and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Labd-13-ene-8,15-diol from Cistus symphytifolius
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and isolation of Labd-13-ene-8,15-diol, a labdane-type diterpene, from the plant species Cistus symphytifolius. Labdane diterpenes from the genus Cistus have garnered significant interest due to their potential pharmacological activities, including antimicrobial and cytotoxic effects.[1][2][3][4] This protocol outlines a comprehensive workflow from the collection and preparation of plant material to the extraction, purification, and quantification of the target compound. The methodologies are compiled from established procedures for the extraction of diterpenes from Cistus species and other resinous plants.
Introduction
Cistus symphytifolius, a species of the Cistaceae family, is known to produce a resinous exudate rich in a variety of secondary metabolites, including labdane-type diterpenes.[5] One such compound, this compound, has been identified within this genus and is of interest for its potential biological activities.[6] The resin, often referred to as "labdanum," has been traditionally used in perfumery and folk medicine.[1][2][7] Modern research focuses on isolating and characterizing individual components of this resin for potential applications in the pharmaceutical industry.[3][4][8]
This protocol provides a robust method for the selective extraction and purification of this compound, enabling further investigation into its pharmacological properties. The procedure involves solvent extraction of the plant material followed by chromatographic separation to isolate the target diterpene.
Materials and Methods
Plant Material
-
Species: Cistus symphytifolius
-
Plant Part: Aerial parts (leaves and young stems)
-
Collection: Harvest during the flowering season when resin production is typically highest.
-
Preparation: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Once dried, grind the material into a coarse powder.
Reagents and Equipment
-
Solvents: n-hexane, dichloromethane (DCM), methanol (MeOH), ethyl acetate (EtOAc) (all analytical grade)
-
Chromatography:
-
Silica gel (60-120 mesh) for column chromatography
-
Pre-coated silica gel 60 F254 thin-layer chromatography (TLC) plates
-
-
Equipment:
-
Soxhlet apparatus or large-scale glass column for extraction
-
Rotary evaporator
-
Glass chromatography columns
-
Beakers, flasks, and other standard laboratory glassware
-
Analytical balance
-
Heating mantle
-
UV lamp for TLC visualization
-
High-Performance Liquid Chromatography (HPLC) system (for quantitative analysis)
-
Nuclear Magnetic Resonance (NMR) spectrometer and Mass Spectrometer (MS) for structural elucidation
-
Extraction Protocol
-
Initial Extraction:
-
Place the powdered plant material (e.g., 500 g) into the thimble of a Soxhlet apparatus.
-
Extract with n-hexane for 8-12 hours to remove non-polar compounds like waxes and fats.
-
Discard the n-hexane extract (or save for other analyses).
-
Air-dry the plant material to remove residual n-hexane.
-
-
Diterpene Extraction:
-
Repack the defatted plant material into the Soxhlet apparatus.
-
Extract with dichloromethane (DCM) or a mixture of DCM:MeOH (e.g., 9:1 v/v) for 12-24 hours. This fraction will contain the labdane diterpenes.
-
Concentrate the DCM extract under reduced pressure using a rotary evaporator to obtain a crude resinous extract.
-
Isolation and Purification Protocol
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a slurry packing method with n-hexane.
-
Dissolve the crude DCM extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane -> n-hexane:EtOAc 95:5 -> 90:10 -> 80:20, etc.).
-
Collect fractions of a consistent volume (e.g., 50 mL).
-
-
Thin-Layer Chromatography (TLC) Monitoring:
-
Monitor the collected fractions by TLC using a suitable solvent system (e.g., n-hexane:EtOAc 7:3 v/v).
-
Visualize the spots under a UV lamp (if applicable) and/or by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).
-
Pool the fractions containing the compound of interest based on their TLC profiles. This compound is a relatively polar diterpene and is expected to elute in the more polar fractions.
-
-
Further Purification (if necessary):
-
If the pooled fractions are not pure, a second column chromatography step or preparative TLC may be required.
-
Crystallization from a suitable solvent system can also be employed for final purification.
-
Identification and Quantification
-
Structural Elucidation: The purified compound should be subjected to spectroscopic analysis (¹H-NMR, ¹³C-NMR, MS) to confirm its identity as this compound by comparing the data with published literature values.
-
Quantitative Analysis: The yield of the purified compound should be determined gravimetrically. For a more precise quantification of this compound in the crude extract or different fractions, an HPLC method can be developed using a certified reference standard.
Data Presentation
Table 1: Summary of Extraction and Isolation Data (Hypothetical)
| Parameter | Value |
| Plant Material (Dry Weight) | 500 g |
| Crude DCM Extract Yield | 25 g |
| Crude Extract Yield (%) | 5.0% |
| Purified this compound Yield | 150 mg |
| Purified Compound Yield (% of Crude) | 0.6% |
| Purified Compound Yield (% of Dry Plant) | 0.03% |
Note: The values presented in this table are hypothetical and will vary depending on the plant material, collection time, and extraction efficiency.
Experimental Workflow and Diagrams
The overall experimental workflow for the extraction and isolation of this compound is depicted in the following diagram.
Caption: Workflow for the extraction of this compound.
Conclusion
This protocol provides a comprehensive and detailed methodology for the successful extraction and isolation of this compound from Cistus symphytifolius. Adherence to this protocol will enable researchers to obtain a purified sample of the target compound for further biological and pharmacological evaluation. The modular nature of the protocol allows for optimization at various stages to suit specific laboratory conditions and research objectives.
References
- 1. Frontiers | Genus Cistus: a model for exploring labdane-type diterpenes' biosynthesis and a natural source of high value products with biological, aromatic, and pharmacological properties [frontiersin.org]
- 2. Genus Cistus: a model for exploring labdane-type diterpenes' biosynthesis and a natural source of high value products with biological, aromatic, and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Labdane diterpenes from Cistus symphytifolius | Publicación [silice.csic.es]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chemical and transcriptomic analyses of leaf trichomes from Cistus creticus subsp. creticus reveal the biosynthetic pathways of certain labdane-type diterpenoids and their acetylated forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Copal-8-ol Diphosphate Synthase from the Angiosperm Cistus creticus subsp. creticus Is a Putative Key Enzyme for the Formation of Pharmacologically Active, Oxygen-Containing Labdane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
"purification of Labd-13-ene-8,15-diol using column chromatography"
Application Notes & Protocols
Topic: Purification of Labd-13-ene-8,15-diol using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a labdane-type diterpene that has been isolated from various natural sources, including the resin of Cistus creticus. Diterpenes of the labdane class have garnered significant interest due to their diverse biological activities. The purification of these compounds from complex plant extracts is a critical step for their structural elucidation, pharmacological screening, and subsequent drug development. Column chromatography is a fundamental and widely used technique for the preparative separation of such natural products.
This document provides a detailed protocol for the purification of this compound from a crude plant extract using silica gel column chromatography. The methodology is based on established procedures for the isolation of labdane diterpenes.
Data Presentation
The following table summarizes the typical quantitative data associated with the column chromatography purification of this compound from a crude extract of Cistus creticus. These values are representative and may require optimization based on the specific concentration of the target compound in the starting material and the desired purity of the final product.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade for gravity column chromatography. |
| Column Dimensions | 50 cm x 3 cm | Dimensions can be scaled up or down. |
| Sample Loading | 2-5 g of crude extract | The amount depends on the complexity of the extract. |
| Elution Solvents | n-Hexane and Ethyl Acetate | A gradient elution is employed. |
| Elution Gradient | 0% to 50% Ethyl Acetate in n-Hexane | Stepwise or linear gradient. |
| Fraction Volume | 20-30 mL | Smaller fractions provide better resolution. |
| Typical Yield | 50-150 mg | Highly dependent on the source material. |
| Purity (Post-column) | >95% | Assessed by TLC and/or HPLC. |
Experimental Protocols
This section outlines the detailed methodology for the purification of this compound.
Materials and Equipment
-
Crude extract of Cistus creticus (or other source material)
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (for final column wash)
-
Glass chromatography column (50 cm x 3 cm) with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Separatory funnel or reservoir for solvent addition
-
Fraction collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Staining solution for TLC (e.g., ceric ammonium molybdate or vanillin-sulfuric acid)
-
Rotary evaporator
Column Packing
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base.
-
Prepare a slurry of silica gel in n-hexane (the initial eluting solvent). The ratio should be approximately 1:1.5 (w/v) of silica gel to solvent.
-
Pour the slurry into the column. Gently tap the sides of the column to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Continue adding the slurry until the desired column height is reached (typically 30-40 cm).
-
Never let the solvent level fall below the top of the silica gel, as this can cause cracking of the stationary phase and poor separation.
-
Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top to protect the surface from disturbance during sample and solvent loading.
-
Wash the column with 2-3 column volumes of n-hexane to ensure it is fully equilibrated.
Sample Preparation and Loading
-
Dissolve the crude extract (2-5 g) in a minimal amount of a suitable solvent, such as dichloromethane or a small amount of the initial eluent.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.
-
Carefully add the sample-adsorbed silica gel to the top of the packed column.
-
Gently tap the column to settle the sample layer.
Elution and Fraction Collection
-
Begin the elution with 100% n-hexane.
-
Start collecting fractions (20-30 mL each) as soon as the solvent begins to elute from the column.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane. A suggested gradient is as follows:
-
100% n-Hexane (2 column volumes)
-
5% Ethyl Acetate in n-Hexane (2 column volumes)
-
10% Ethyl Acetate in n-Hexane (2 column volumes)
-
20% Ethyl Acetate in n-Hexane (3 column volumes)
-
30% Ethyl Acetate in n-Hexane (3 column volumes)
-
50% Ethyl Acetate in n-Hexane (until the target compound has eluted)
-
-
After the target compound has been eluted, the column can be washed with a more polar solvent like methanol to remove any highly polar compounds.
Fraction Analysis
-
Monitor the separation by spotting every few fractions on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 7:3 n-hexane:ethyl acetate).
-
Visualize the spots under a UV lamp and/or by staining.
-
Combine the fractions that contain the pure this compound.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques such as NMR and Mass Spectrometry, and by HPLC analysis.
Visualization
The following diagrams illustrate the key workflows and relationships in the purification process.
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of principles in the chromatographic purification.
"analytical methods for quantification of Labd-13-ene-8,15-diol in plant extracts"
Application Note: Quantification of Labd-13-ene-8,15-diol in Plant Extracts
Introduction
This compound is a labdane-type diterpene found in various plants, contributing to their medicinal properties. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological studies. This document provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.[1][2]
Analytical Principle
The method involves the extraction of this compound from the plant matrix, followed by chromatographic separation on a reversed-phase HPLC column.[3][4] Quantification is achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the target analyte.
Experimental Protocols
1. Sample Preparation: Extraction from Plant Material
This protocol describes the extraction of this compound from dried and powdered plant material.
-
Materials and Reagents:
-
Dried and finely powdered plant material
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
-
Procedure:
-
Weigh 1.0 g of the dried plant powder into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonic-assisted extraction for 30 minutes in an ultrasonic bath.[5]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-6) on the plant residue with another 20 mL of 80% methanol to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 2 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
2. HPLC-MS/MS Analysis
This protocol outlines the instrumental parameters for the quantification of this compound.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm × 4.6 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
Time (min) % B 0.0 30 10.0 95 12.0 95 12.1 30 | 15.0 | 30 |
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions:
-
Note: The exact m/z values for precursor and product ions for this compound need to be determined by direct infusion of a standard solution. For the purpose of this protocol, hypothetical values are provided below.
-
Precursor Ion (Q1): [M+H]⁺ (e.g., m/z 309.3)
-
Product Ion (Q3): (e.g., m/z 291.3, corresponding to loss of H₂O)
-
Dwell Time: 100 ms
-
-
3. Method Validation
To ensure the reliability of the quantitative results, the analytical method should be validated according to international guidelines. Key validation parameters are summarized in the table below. The expected performance is based on similar analyses of diterpenes in plant extracts.[5][6]
Data Presentation
Table 1: Method Validation Parameters and Expected Performance
| Parameter | Specification | Expected Performance |
| Linearity | R² | > 0.995 |
| Range | µg/mL | 0.05 - 5.0 |
| Limit of Detection (LOD) | µg/mL | 0.02 |
| Limit of Quantification (LOQ) | µg/mL | 0.06 |
| Precision (RSD%) | Intra-day | < 5% |
| Inter-day | < 10% | |
| Accuracy (Recovery %) | 95 - 105% |
Table 2: Example Quantification Data for this compound in Plant Extracts
| Sample ID | Plant Species | Concentration (µg/g of dry weight) | RSD (%) (n=3) |
| P-01 | Plantago major | 15.2 | 3.5 |
| P-02 | Andrographis paniculata | 28.7 | 2.8 |
| P-03 | Cistus creticus | 8.9 | 4.1 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity [mdpi.com]
- 4. phenomenex.com [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of Labd-13-ene-8,15-diol in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labd-13-ene-8,15-diol is a labdane-type diterpene that has garnered interest for its potential cytotoxic activities against cancer cells. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity by quantifying total cellular protein. Additionally, this note summarizes the known cytotoxic effects of this compound and related labdane diterpenes and explores their potential mechanisms of action.
Labdane diterpenes, as a class of natural compounds, have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][2] For instance, the structurally similar labdane diterpene, sclareol, has been demonstrated to inhibit DNA synthesis and trigger apoptosis in breast cancer cells.[3] The mechanism of action for some labdane diterpenes involves the activation of signaling pathways such as the MAPK pathway, which can lead to the inhibition of cell proliferation and activation of the intrinsic apoptotic pathway.[1]
Data Presentation: Cytotoxicity of this compound and Related Compounds
The cytotoxic activity of this compound and other relevant labdane diterpenes is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
| Compound Name | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| (13E)-labd-13-ene-8α,15-diol | HL-60 | Human Promyelocytic Leukemia | Active (Specific value not provided) | [4] |
| (13E)-labd-13-ene-8α,15-diol | K562 | Human Chronic Myelogenous Leukemia | 21.3 | [4] |
| (13E)-labd-13-ene-8α,15-diol | U937 | Human Histiocytic Lymphoma | 27.3 | [4] |
| (13E)-labd-13-ene-8α,15-diol | NAMALWA | Human Burkitt's Lymphoma | 19.2 | [4] |
| 13S-nepetaefolin (related labdane diterpenoid) | HCC70 | Triple-Negative Breast Cancer | 24.65 | [2][5] |
| Sclareol (related labdane diterpenoid) | A549 | Human Lung Carcinoma (Hypoxia) | 8 µg/mL | [6] |
| Andrographolide (related labdane diterpenoid) | HCT-116 | Colon Carcinoma | 3.82 | [7] |
| Andrographolide (related labdane diterpenoid) | MCF-7 | Breast Adenocarcinoma | 15.21 | [7] |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[8][9][10] The amount of bound dye is proportional to the number of cells.[8]
Materials
-
Cancer cell lines of interest (e.g., adherent human cancer cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v) in deionized water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v) in deionized water
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure
-
Cell Plating:
-
Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
-
Include appropriate controls: untreated cells (vehicle control) and a blank (medium only).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the diluted this compound solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium to achieve a final TCA concentration of approximately 3.3%.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the wells five times with 200 µL of 1% acetic acid to remove excess TCA.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 50 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the wells four times with 200 µL of 1% acetic acid to remove the unbound SRB dye.
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 150 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 10-20 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
Data Analysis
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
Percentage Viability = (OD of treated cells / OD of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
Visualizations
Experimental Workflow
References
- 1. Andrographolide induces apoptosis in human osteosarcoma cells via the ROS/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labdane Diterpenoids from Leonotis ocymifolia with Selective Cytotoxic Activity Against HCC70 Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sclareol inhibits cell proliferation and sensitizes cells to the antiproliferative effect of bortezomib via upregulating the tumor suppressor caveolin-1 in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells [apb.tbzmed.ac.ir]
- 7. benchchem.com [benchchem.com]
- 8. research.monash.edu [research.monash.edu]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Coronarin K and L: Two Novel Labdane Diterpenes From Roscoea purpurea: An Ayurvedic Crude Drug [frontiersin.org]
Application Note: Assessing the Anti-inflammatory Activity of Labd-13-ene-8,15-diol in Macrophage Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases. Macrophages are central players in initiating and resolving inflammation.[1][2][3] In vitro models using macrophage cell lines, such as the murine RAW 264.7 or human THP-1, are widely used to screen for and characterize the anti-inflammatory potential of novel compounds.[4] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, triggering the release of pro-inflammatory mediators like nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4][5][6]
This activation is primarily mediated through the Toll-like receptor 4 (TLR4), which initiates downstream signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-activated Protein Kinase (MAPK) pathways.[2][7][8][9] These pathways lead to the transcriptional upregulation of inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] This document provides detailed protocols to assess the anti-inflammatory effects of Labd-13-ene-8,15-diol by quantifying its ability to inhibit the production of these key inflammatory markers and modulate the underlying signaling pathways in LPS-stimulated macrophages.
Data Presentation: Summary of Expected Quantitative Results
The following tables present hypothetical, yet expected, quantitative data for the effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Macrophage Viability (MTT Assay) This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
| Treatment | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Control (Untreated) | 0 | 100 ± 4.5 |
| LPS Only | 0 (1 µg/mL LPS) | 98.7 ± 5.1 |
| This compound + LPS | 1 | 99.1 ± 4.2 |
| This compound + LPS | 5 | 97.8 ± 3.9 |
| This compound + LPS | 10 | 96.5 ± 4.8 |
| This compound + LPS | 25 | 94.2 ± 5.3 |
| This compound + LPS | 50 | 92.1 ± 4.7 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound (Griess Assay) NO is a key inflammatory mediator produced by iNOS.[5][10]
| Treatment | Concentration (µM) | NO Production (µM) (Mean ± SD) | % Inhibition |
| Control (Untreated) | 0 | 1.2 ± 0.3 | - |
| LPS Only | 0 (1 µg/mL LPS) | 45.8 ± 3.1 | 0 |
| This compound + LPS | 1 | 38.5 ± 2.5 | 15.9 |
| This compound + LPS | 5 | 29.1 ± 2.2 | 36.5 |
| This compound + LPS | 10 | 18.7 ± 1.9 | 59.2 |
| This compound + LPS | 25 | 9.3 ± 1.1 | 79.7 |
| This compound + LPS | 50 | 5.1 ± 0.8 | 88.9 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound (ELISA) TNF-α, IL-6, and IL-1β are critical cytokines in the inflammatory cascade.[5][6][8]
| Treatment | Conc. (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Untreated) | 0 | 25 ± 8 | 15 ± 5 |
| LPS Only | 0 (1 µg/mL LPS) | 3250 ± 210 | 2800 ± 180 |
| This compound + LPS | 1 | 2780 ± 195 | 2450 ± 160 |
| This compound + LPS | 5 | 2150 ± 150 | 1980 ± 135 |
| This compound + LPS | 10 | 1430 ± 110 | 1350 ± 90 |
| This compound + LPS | 25 | 750 ± 65 | 680 ± 55 |
| This compound + LPS | 50 | 410 ± 40 | 350 ± 30 |
Experimental Workflow and Signaling
The following diagrams illustrate the general experimental workflow for assessing anti-inflammatory activity and the key signaling pathways involved.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: Hypothesized inhibition of NF-κB and MAPK signaling by this compound.
Detailed Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[11]
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become fully confluent.
2. Cell Viability (MTT Assay) Purpose: To determine the non-toxic concentration range of this compound.[4]
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[4]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.[4] Include untreated controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][10] This allows viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][10]
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[7][10]
-
Calculation: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
3. Nitric Oxide (NO) Production (Griess Assay) Purpose: To quantify the inhibitory effect of this compound on NO production.[4]
-
Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.[4]
-
Pre-treatment: Pre-treat the cells with different non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[4] Include control wells (untreated) and LPS-only wells.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[4]
-
Incubation & Measurement: Incubate for 10-15 minutes at room temperature in the dark.[7] Measure the absorbance at 540 nm.[4][7]
-
Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.
4. Pro-inflammatory Cytokine Measurement (ELISA) Purpose: To measure the effect of this compound on the secretion of TNF-α and IL-6.
-
Cell Treatment: Seed RAW 264.7 cells in a 24-well plate, pre-treat with this compound, and stimulate with LPS as described in the NO assay (steps 1-3). The LPS stimulation time can be optimized (e.g., 6-18 hours).[1][12]
-
Supernatant Collection: Collect the cell culture supernatant, centrifuge to remove cell debris, and store at -80°C until use.[7]
-
ELISA Procedure: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's specific instructions.[1][7] The general principle involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and measuring the color change after adding a substrate.[7]
5. Western Blot Analysis for Key Proteins Purpose: To investigate the effect of this compound on the expression of inflammatory enzymes (iNOS, COX-2) and the activation of NF-κB and MAPK signaling pathways.[4][7]
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound and stimulate with LPS. For signaling pathway analysis, a shorter LPS stimulation time (e.g., 15-60 minutes) is typically used. For iNOS/COX-2, a longer time (12-24 hours) is appropriate.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4][7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[4][7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4]
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against iNOS, COX-2, phospho-p65, IκBα, phospho-p38, phospho-ERK, phospho-JNK, and a loading control (e.g., β-actin or GAPDH).[4][9][13]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensity using image analysis software.[4]
References
- 1. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells | MDPI [mdpi.com]
- 9. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Evaluation of Araliadiol as a Novel Anti-Inflammatory Agent in LPS-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluation of Anti-Inflammatory Activity of the New Cardiotonic Steroid γ-Benzylidene Digoxin 8 (BD-8) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis Using Labd-13-ene-8,15-diol as a Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labd-13-ene-8,15-diol is a labdane-type diterpenoid with the chemical formula C₂₀H₃₆O₂ and a molecular weight of approximately 308.5 g/mol .[1][2][3] This bipartite molecule has garnered interest within the scientific community due to its potential biological activities, including antiviral and anticancer properties. As research into the therapeutic potential and natural occurrence of this compound expands, the need for accurate and reliable quantitative analysis becomes paramount.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. When coupled with a suitable detector, such as a Diode Array Detector (DAD) or Ultraviolet-Visible (UV-Vis) detector, HPLC provides a robust method for the analysis of diterpenes.[4] The use of a well-characterized standard, such as this compound, is essential for method validation and ensuring the accuracy of quantitative results.
These application notes provide a detailed protocol for the use of this compound as a standard for the HPLC analysis of samples, including method parameters, sample preparation, and validation guidelines.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₃₆O₂ |
| Molecular Weight | 308.5 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. Sparingly soluble in water. |
Proposed HPLC Method for Analysis
While a specific validated method for this compound is not widely published, the following protocol is based on established methods for similar diterpenoid compounds and serves as a strong starting point for method development and validation.[4][5][6][7]
Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a DAD or UV-Vis detector is suitable.
-
Column: A reversed-phase C18 column is recommended for the separation of moderately polar compounds like this compound.
-
Example Column: C18, 5 µm particle size, 4.6 mm x 250 mm.
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 70% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Due to the lack of a strong chromophore, a low UV wavelength, such as 210 nm , is recommended for detection. A UV scan of the standard should be performed to determine the optimal wavelength. |
Experimental Protocols
1. Preparation of Standard Stock Solution:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve the standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Sonication may be used to ensure complete dissolution.
-
Store the stock solution at 2-8 °C, protected from light.
2. Preparation of Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
For Plant Extracts:
-
Extract the plant material with a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in a known volume of methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
For Formulations or Biological Matrices:
-
Sample preparation will be matrix-dependent and may require liquid-liquid extraction or solid-phase extraction to remove interfering substances. Method development and validation for sample cleanup are crucial.
-
4. HPLC Analysis Workflow:
Caption: Workflow for HPLC analysis using this compound as a standard.
Method Validation
For use in a regulated environment, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Representative Quantitative Data (Hypothetical):
The following tables provide an example of expected performance characteristics for a validated HPLC method using this compound as a standard.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 100 | ≥ 0.999 |
Table 2: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 5 | < 2.0 | < 2.0 |
| 50 | < 1.5 | < 1.5 |
| 90 | < 1.0 | < 1.0 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) |
| 5 | 98 - 102 |
| 50 | 99 - 101 |
| 90 | 99 - 101 |
Table 4: Limits of Detection and Quantification
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | ~0.3 |
| Limit of Quantification (LOQ) | ~1.0 |
Potential Biological Activity and Signaling Pathways
Labdane-type diterpenes have been reported to exhibit various biological activities. While the specific mechanisms of this compound are still under investigation, inferences can be drawn from related compounds.
Anticancer Activity:
A related compound, sclareol, has been shown to induce cell cycle arrest and apoptosis in cancer cells.[8] A plausible mechanism for this compound could involve the intrinsic apoptotic pathway.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Antiviral Activity:
The antiviral mechanism of diterpenes can vary, but often involves interference with the viral life cycle. A potential mechanism for this compound could be the inhibition of viral entry or replication.[9][10][11][12][13]
Caption: Potential antiviral mechanisms of action for this compound.
Conclusion
This document provides a comprehensive guide for utilizing this compound as an analytical standard for HPLC analysis. The proposed method, based on established principles for diterpenoid analysis, offers a solid foundation for researchers to develop and validate their own quantitative assays. The provided hypothetical data and potential signaling pathways are intended to guide experimental design and interpretation. As with any analytical method, proper validation is essential to ensure reliable and accurate results in research and drug development applications.
References
- 1. Labd-13(E)-en-8α,15-diol [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. phcogres.com [phcogres.com]
- 6. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method Validation for Jatropha dioica Extracts Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 10. Semisynthetic Cardenolides Acting as Antiviral Inhibitors of Influenza A Virus Replication by Preventing Polymerase Complex Formation | MDPI [mdpi.com]
- 11. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mechanism of Action at the Molecular Level of the Antiviral Drug 3(2H)-Isoflavene against Type 2 Poliovirus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Labd-13-ene-8,15-diol Derivatives for Improved Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of derivatives of Labd-13-ene-8,15-diol, a labdane-type diterpenoid, with a focus on enhancing its therapeutic potential. The protocols outlined below are based on established methodologies for the modification of the closely related and commercially available analogue, sclareol, and can be adapted for this compound.
Labdane diterpenoids, a class of natural products, have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer and antiviral properties.[1][2] The parent compound, this compound, and its isomer sclareol have demonstrated notable cytotoxic and antiviral effects.[3] However, synthetic modification of their core structure offers a promising avenue to amplify this bioactivity, improve pharmacokinetic profiles, and overcome challenges such as multidrug resistance in cancer cells.
This document details synthetic strategies for derivatization at the C-15 hydroxyl group and the Δ13(14) double bond, summarizes key quantitative bioactivity data of representative derivatives, and provides detailed experimental protocols. Additionally, it visualizes the synthetic workflows and key signaling pathways implicated in the anticancer and antiviral mechanisms of action of these compounds.
Data Presentation
The following tables summarize the in vitro bioactivity of this compound, sclareol, and their synthetic derivatives against various cancer cell lines and viruses.
Table 1: Anticancer Activity of this compound, Sclareol, and Derivatives
| Compound | Cancer Cell Line | Bioactivity (IC50) | Reference |
| Labd-13(E)-ene-8α,15-diol | A549 (Lung Carcinoma) | > 32 µg/mL | [3] |
| Hep2 (Laryngeal Carcinoma) | > 32 µg/mL | [3] | |
| Sclareol | HL-60 (Leukemia) | < 20 µg/mL | [4] |
| HCT116 (Colon Cancer) | ~100 µM | [4] | |
| MN1 (Breast Cancer, p53+) | ~50-100 µM | [4] | |
| MDD2 (Breast Cancer, p53-) | ~50-100 µM | [4] | |
| HeLa (Cervical Cancer) | ~20 µg/mL | [5] | |
| Sclareol Derivative (Amino-heterocycle) | U87 (Glioblastoma) | More potent than sclareol | [1] |
| U87-TxR (Paclitaxel-resistant Glioblastoma) | More potent than sclareol | [1] |
Table 2: Antiviral Activity of Labdane Diterpenoids
| Compound | Virus | Bioactivity (IC50 / EC50) | Reference |
| Labd-13(E)-ene-8α,15-diol | Human Rhinovirus 2 (HRV2) | IC50: 2.68 µg/mL | [3] |
| Human Rhinovirus 3 (HRV3) | IC50: 0.87 µg/mL | [3] | |
| Labdane Diterpenoids (from Forsythia suspensa) | Influenza A (H1N1) | IC50: 18.4-26.2 µM | [6] |
| Respiratory Syncytial Virus (RSV) | EC50: 10.5-14.4 µM | [6] |
Experimental Protocols
The following are detailed protocols for the synthesis of bioactive derivatives of sclareol, which can be adapted for this compound.
Protocol 1: Synthesis of Amino-Heterocyclic Derivatives of Sclareol
This protocol describes a general procedure for the synthesis of sclareol derivatives with enhanced anticancer activity against glioblastoma cells, including those exhibiting multidrug resistance. The synthesis involves an oxidative Heck coupling followed by the introduction of a diamine moiety and subsequent coupling with a nitrogen-rich heterocycle.
Materials:
-
Sclareol
-
Palladium(II) acetate (Pd(OAc)2)
-
Copper(II) acetate (Cu(OAc)2)
-
Acrylonitrile
-
Appropriate diamine (e.g., ethylenediamine)
-
Appropriate nitrogen-rich heterocycle (e.g., 1H-tetrazole-5-thiol)
-
Solvents: Dioxane, Dimethylformamide (DMF)
-
Reagents for coupling (e.g., DCC, HOBt)
Procedure:
-
Oxidative Heck Coupling:
-
Dissolve sclareol in dioxane.
-
Add acrylonitrile, Pd(OAc)2, and Cu(OAc)2.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the resulting product by column chromatography.
-
-
Introduction of the Diamine Moiety:
-
Dissolve the product from step 1 in a suitable solvent such as DMF.
-
Add an excess of the desired diamine.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Remove the excess diamine and solvent under vacuum.
-
Purify the amino-functionalized derivative by column chromatography.
-
-
Coupling with a Nitrogen-Rich Heterocycle:
-
Dissolve the amino-functionalized derivative from step 2 and the desired nitrogen-rich heterocycle in a suitable solvent (e.g., DMF or CH2Cl2).
-
Add coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the urea byproduct.
-
Wash the organic layer with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
-
Protocol 2: Synthesis of Sclareolide-Indole Conjugates
This protocol outlines the synthesis of sclareolide-indole conjugates, which have shown promising antiproliferative activities. The key step is a TiCl4-promoted nucleophilic substitution. Sclareolide can be obtained from sclareol through oxidative degradation.
Materials:
-
Sclareolide (can be synthesized from sclareol)
-
Indole or substituted indoles
-
Titanium(IV) chloride (TiCl4)
-
Dichloromethane (CH2Cl2)
-
Anhydrous conditions
Procedure:
-
Preparation of the Hemiacetal from Sclareolide:
-
Dissolve sclareolide in an anhydrous solvent like toluene.
-
Cool the solution to -78 °C under an inert atmosphere.
-
Add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise.
-
Stir the reaction for a few hours at -78 °C.
-
Quench the reaction with methanol and allow it to warm to room temperature.
-
Purify the resulting hemiacetal by column chromatography.
-
-
TiCl4-Promoted Coupling with Indole:
-
Dissolve the hemiacetal and the desired indole in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of TiCl4 in dichloromethane dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the final sclareolide-indole conjugate by column chromatography.
-
Visualizations
Synthetic Workflow Diagrams
Caption: General workflow for the synthesis of amino-heterocyclic derivatives of sclareol.
Caption: Synthetic pathway for the preparation of sclareolide-indole conjugates from sclareol.
Signaling Pathway Diagrams
Caption: Proposed anticancer mechanism of sclareol derivatives.
Caption: General antiviral mechanism of labdane diterpenes against enveloped viruses.
References
Application Note & Protocols: Investigating the Apoptotic Mechanism of Labd-13-ene-8,15-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Labd-13-ene-8,15-diol is a labdane-type diterpene, a class of natural compounds known for a variety of biological activities. Several related labdane diterpenes have demonstrated cytotoxic and cytostatic effects against various cancer cell lines, often by inducing programmed cell death, or apoptosis.[1][2] Understanding the precise molecular mechanism by which a compound like this compound induces apoptosis is critical for its development as a potential therapeutic agent. Apoptosis is a tightly regulated process involving distinct morphological and biochemical hallmarks, including cell shrinkage, membrane blebbing, chromatin condensation, and the activation of a cascade of cysteine proteases called caspases.[2][3]
This document provides a comprehensive set of protocols to investigate the pro-apoptotic mechanism of this compound. The workflow covers the initial assessment of cytotoxicity, confirmation of apoptosis, and detailed investigation into the involvement of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Hypothesized Mechanism of Action & Signaling Pathways
Based on studies of similar diterpenes, this compound may induce apoptosis by modulating key regulatory proteins in the intrinsic and/or extrinsic pathways.[1][4] The intrinsic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP).[5][6][7] This leads to the release of cytochrome c and the activation of caspase-9. The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8. Both pathways converge on the activation of effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving cellular substrates.[3][8]
Experimental Workflow
A systematic approach is required to elucidate the mechanism of action. The workflow begins with determining the cytotoxic concentration range, followed by specific assays to confirm apoptosis and dissect the underlying signaling cascades.
Experimental Protocols & Data Presentation
Protocol 1: Cell Viability and IC50 Determination
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50), which is essential for selecting doses for subsequent mechanistic studies. The cytotoxic activity of a related compound, 13(E)-labd-13-ene-8α, 15-diol, has been evaluated against several tumor cell lines.[9]
Methodology (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Data Presentation
Table 1: Example Data Table for IC50 Values (µM) of this compound
| Cell Line | 24 hours | 48 hours | 72 hours |
|---|---|---|---|
| MCF-7 (Breast) | Value | Value | Value |
| A549 (Lung) | Value | Value | Value |
| HL-60 (Leukemia) | Value | Value | Value |
| P388 (Leukemia) | Value | Value | Value |
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V.[12] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic).
Methodology
-
Cell Treatment: Seed 1-5 x 10⁵ cells in a 6-well plate, allow to adhere, and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells once with cold 1X PBS.[13]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[10]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL).[13]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10] Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Data Presentation
Table 2: Example Data for Apoptosis Induction by this compound (48h)
| Treatment | Viable Cells (%) (Q4: AV-/PI-) | Early Apoptotic (%) (Q3: AV+/PI-) | Late Apoptotic/Necrotic (%) (Q2: AV+/PI+) |
|---|---|---|---|
| Vehicle Control | Value ± SD | Value ± SD | Value ± SD |
| Compound (IC50) | Value ± SD | Value ± SD | Value ± SD |
| Compound (2x IC50) | Value ± SD | Value ± SD | Value ± SD |
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
A decrease in mitochondrial membrane potential (ΔΨm) is a hallmark of the intrinsic apoptotic pathway. The JC-1 dye is a lipophilic cation that accumulates in healthy mitochondria, forming red fluorescent aggregates. In apoptotic cells with low ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers.
Methodology
-
Cell Treatment: Treat cells with this compound as described in Protocol 2. Use CCCP (a protonophore) as a positive control for mitochondrial depolarization.[14]
-
Cell Harvesting: Collect 5x10⁵ cells by centrifugation.
-
Staining: Resuspend cells in 500 µL of medium containing JC-1 dye (final concentration 2-10 µM) and incubate at 37°C for 15-30 minutes.[15]
-
Washing: Centrifuge cells, remove the supernatant, and wash with 1X Assay Buffer.
-
Analysis: Resuspend cells in Assay Buffer and analyze by flow cytometry, detecting green fluorescence (FITC channel) and red fluorescence (PE channel).[14]
Data Presentation
Table 3: Example Data for Mitochondrial Membrane Potential (ΔΨm) Changes
| Treatment | Healthy Cells (%) (High Red/Green Ratio) | Apoptotic Cells (%) (Low Red/Green Ratio) |
|---|---|---|
| Vehicle Control | Value ± SD | Value ± SD |
| Compound (IC50) | Value ± SD | Value ± SD |
| CCCP (Positive Control) | Value ± SD | Value ± SD |
Protocol 4: Caspase Activity Assay
This assay measures the activity of key executioner caspases (caspase-3/7) or initiator caspases (caspase-8, -9).[16] Luminescent or colorimetric assays use a specific peptide substrate that is cleaved by the active caspase, generating a signal proportional to its activity.[17][18]
Methodology (Luminescent Caspase-Glo® 3/7 Assay)
-
Cell Seeding and Treatment: Seed 1x10⁴ cells per well in a white-walled 96-well plate and treat with this compound for various time points (e.g., 6, 12, 24 hours).
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.[16]
-
Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours in the dark.
-
Measurement: Measure luminescence using a plate-reading luminometer.
Data Presentation
Table 4: Example Data for Relative Caspase-3/7 Activity (Fold Change vs. Control)
| Treatment | 6 hours | 12 hours | 24 hours |
|---|---|---|---|
| Vehicle Control | 1.0 ± SD | 1.0 ± SD | 1.0 ± SD |
| Compound (IC50) | Value ± SD | Value ± SD | Value ± SD |
| Staurosporine (Positive Control) | Value ± SD | Value ± SD | Value ± SD |
Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key apoptotic proteins.[19][20] This includes analyzing the cleavage of caspases (e.g., Caspase-3, -9) and PARP, and changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[21][22]
Methodology
-
Cell Lysis: Treat cells with this compound, harvest, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.[21]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-Caspase-3, anti-PARP, anti-β-actin) overnight at 4°C.[21]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.[22]
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).[22]
Data Presentation
Table 5: Example Data for Protein Expression Changes (Relative Densitometry)
| Protein Target | Vehicle Control | Compound (IC50) | Fold Change |
|---|---|---|---|
| Bcl-2 | Value ± SD | Value ± SD | Value |
| Bax | Value ± SD | Value ± SD | Value |
| Cleaved Caspase-3 | Value ± SD | Value ± SD | Value |
| Cleaved PARP | Value ± SD | Value ± SD | Value |
| β-actin (Loading Control) | 1.0 | 1.0 | 1.0 |
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 6. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCL-2 family proteins: changing partners in the dance towards death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. koreascience.kr [koreascience.kr]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - NL [thermofisher.com]
- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. assaygenie.com [assaygenie.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Formulation of Labd-13-ene-8,15-diol for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formulation of Labd-13-ene-8,15-diol, a lipophilic labdane diterpene, for in vivo research. Due to its poor aqueous solubility, appropriate formulation is critical to ensure adequate bioavailability and achieve reliable results in animal studies. The following sections detail several established methods for formulating hydrophobic compounds, with specific protocols adapted for this compound based on its physicochemical properties and data from structurally similar diterpenoids.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for selecting an appropriate formulation strategy. Key parameters are summarized in the table below. The high calculated LogP value and low water solubility confirm the compound's lipophilic nature, necessitating solubilization for in vivo administration.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₆O₂ | [1][2][3] |
| Molecular Weight | 308.50 g/mol | [1][2][3] |
| Appearance | Crystalline solid | [4] |
| Calculated LogP | 4.699 - 5.1 | [5][6] |
| Calculated Water Solubility (logS) | -5.51 | [5] |
| Solubility in DMSO | 10 mM | - |
Formulation Strategies for In Vivo Administration
Several strategies can be employed to formulate this compound for in vivo studies. The choice of formulation will depend on the intended route of administration (e.g., oral, intraperitoneal, intravenous), the required dose, and the specific experimental design.
Below are three recommended protocols for the formulation of this compound:
-
Protocol 1: Co-solvent System. This is a common and relatively simple method for solubilizing hydrophobic compounds for parenteral administration.
-
Protocol 2: Lipid-Based Formulation (SEDDS). Self-Emulsifying Drug Delivery Systems are particularly suitable for oral administration, as they can enhance absorption from the gastrointestinal tract.
-
Protocol 3: Cyclodextrin Complexation. Cyclodextrins are used to increase the aqueous solubility of poorly soluble drugs by forming inclusion complexes.
The following diagram illustrates the general workflow for selecting and preparing a suitable formulation.
Caption: General workflow for formulation development.
Experimental Protocols
Protocol 1: Co-solvent Formulation for Parenteral Administration
This protocol is based on commonly used vehicles for lipophilic compounds in preclinical in vivo studies. A typical co-solvent system consists of a strong organic solvent, a viscosity modifier, a surfactant, and a physiological solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 400 (PEG 400), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Equipment:
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Dissolve this compound in DMSO:
-
Weigh the required amount of this compound.
-
Add the desired volume of DMSO to achieve a high concentration stock solution (e.g., 10-50 mg/mL). It is crucial to use the minimum amount of DMSO necessary.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Add PEG 400:
-
To the DMSO solution, add PEG 400. A common ratio is 1:4 (DMSO:PEG 400).
-
Vortex until the solution is homogeneous.
-
-
Add Tween 80:
-
Add Tween 80 to the mixture. A typical final concentration of Tween 80 is 5-10%.
-
Vortex to ensure complete mixing.
-
-
Add Saline:
-
Slowly add sterile saline to the organic mixture to reach the final desired volume and concentration of this compound.
-
The final concentration of DMSO should be kept as low as possible, ideally below 10% of the total volume for intraperitoneal injections in mice.[7]
-
Example Formulation Composition:
| Component | Percentage (v/v) |
| DMSO | 10% |
| PEG 400 | 40% |
| Tween 80 | 5% |
| Saline | 45% |
Note: Always prepare a vehicle control group that receives the same formulation without the active compound. Observe the final formulation for any signs of precipitation. If precipitation occurs, gentle warming or sonication may be used to redissolve the compound. The stability of the formulation should be assessed before use.
Protocol 2: Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion upon dilution with aqueous media, such as the gastrointestinal fluids. This can significantly improve the oral bioavailability of poorly water-soluble drugs.[8][9][10] The formulation of a successful SEDDS often requires screening of various excipients to find a combination that provides good solubility for the drug and forms a stable microemulsion.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Oleic acid, Labrafac PG)
-
Surfactant (e.g., Cremophor RH 40, Tween 20, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Labrasol, Transcutol HP, PEG 400)
Equipment:
-
Glass vials
-
Magnetic stirrer and stir bars
-
Water bath or incubator
Procedure:
-
Solubility Studies:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Add an excess amount of the compound to a known volume of the excipient.
-
Stir the mixture for 24-48 hours at a controlled temperature.
-
Centrifuge and analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC).
-
-
Construction of Pseudo-ternary Phase Diagrams:
-
Based on the solubility data, select an oil, a surfactant, and a co-surfactant.
-
Prepare mixtures of the surfactant and co-surfactant (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 3:1).
-
For each Sₘᵢₓ ratio, prepare a series of formulations with varying ratios of oil to Sₘᵢₓ (e.g., from 9:1 to 1:9).
-
Titrate each mixture with water and observe the formation of emulsions. The regions where clear or slightly bluish, stable microemulsions form are identified as the self-emulsifying regions.
-
-
Preparation of the this compound-loaded SEDDS:
-
Select an optimal formulation from the self-emulsifying region of the phase diagram.
-
Dissolve the required amount of this compound in the oil phase.
-
Add the surfactant and co-surfactant and mix until a clear solution is obtained.
-
Example SEDDS Formulation for a Structurally Related Diterpene (Andrographolide): [7]
| Component | Example Composition 1 (w/w) | Example Composition 2 (w/w) |
| Oil (Capryol 90) | 40% | - |
| Oil (Oleic Acid) | - | 13.26% |
| Surfactant (Cremophor RH 40) | 40% | - |
| Surfactant (Tween 80) | - | 68.99% |
| Co-surfactant (Labrasol) | 8.9% | - |
| Co-surfactant (PEG 400) | - | 17.75% |
| Andrographolide | 11.1% | - |
Characterization of SEDDS:
-
Emulsification time: Time taken for the SEDDS to form an emulsion upon dilution.
-
Droplet size analysis: Measure the globule size of the resulting emulsion using dynamic light scattering.
-
Thermodynamic stability: Centrifugation and freeze-thaw cycle tests to assess stability.
Protocol 3: Cyclodextrin Complexation for Parenteral or Oral Administration
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with increased aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection or purified water
Equipment:
-
Glass vials
-
Magnetic stirrer and stir bars or sonicator
-
Freeze-dryer (optional, for solid formulation)
Procedure:
-
Preparation of HP-β-CD Solution:
-
Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 20-40% w/v).
-
-
Complexation:
-
Add this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature or with gentle heating for 24-48 hours to facilitate complex formation. Sonication can also be used to accelerate the process.
-
-
Filtration:
-
Filter the solution through a 0.22 µm filter to remove any undissolved drug particles and to sterilize the solution for parenteral administration.
-
-
Lyophilization (Optional):
-
For a solid dosage form, the solution can be freeze-dried to obtain a powder of the inclusion complex, which can be reconstituted before use.
-
Example Formulation Composition:
| Component | Concentration |
| This compound | Target concentration (e.g., 1-5 mg/mL) |
| HP-β-CD | 20-40% (w/v) |
| Vehicle | Sterile water or saline |
Characterization of Cyclodextrin Formulation:
-
Phase solubility studies: To determine the stoichiometry of the complex and the stability constant.
-
Characterization of the solid complex (if lyophilized): Using techniques like DSC, XRD, and FT-IR to confirm the formation of the inclusion complex.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a potential signaling pathway that could be investigated using in vivo studies with this compound, based on the known activities of other labdane diterpenes which often involve anti-inflammatory pathways.
Caption: A potential anti-inflammatory signaling pathway.
The experimental workflow for an in vivo efficacy study is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. The labdane diterpene sclareol (labd-14-ene-8, 13-diol) induces apoptosis in human tumor cell lines and suppression of tumor growth in vivo via a p53-independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sclareol modulates the Treg intra-tumoral infiltrated cell and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CN103070843A - Oral preparation containing andrographolide and preparation method thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"improving the yield of Labd-13-ene-8,15-diol extraction from natural sources"
Welcome to the technical support center for the extraction and purification of Labd-13-ene-8,15-diol (Sclareol). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for this compound?
This compound, commonly known as sclareol, is a labdane diterpene. It is primarily extracted from plants of the Salvia genus, with Salvia sclarea (Clary Sage) being the most prominent source.[1] Other sources include species like Cistus creticus.[1]
Q2: Which solvents are most effective for the extraction of this compound?
The choice of solvent is critical for achieving high extraction yields. Due to the diterpenoid structure of sclareol, solvents with moderate polarity are generally effective.
-
Ethanol/Methanol: Alcohols, particularly ethanol, are widely used. An 80% ethanol solution under reflux has been shown to be effective for extracting diterpenes from related plant families.[2] Aqueous ethanol mixtures (e.g., 70-85% v/v) are often superior to pure ethanol for extracting phenolic and terpenoid compounds.[3]
-
Hexane: As a non-polar solvent, hexane can be used, often in a sequential extraction process to first remove non-polar compounds.
-
Supercritical CO₂: Supercritical fluid extraction (SFE) with carbon dioxide, often modified with a co-solvent like ethanol, is a modern technique that offers high selectivity and avoids residual organic solvents.[3]
Q3: What are the recommended methods for purifying the crude extract?
Post-extraction, the crude product requires purification to isolate this compound. Common methods include:
-
Column Chromatography: Silica gel or gel permeation chromatography are traditional and effective methods for separating diterpenes from other constituents.[4]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution, greater efficiency, and better reproducibility compared to open column methods, making it suitable for obtaining high-purity compounds.[4]
-
Crystallization: If the crude extract is sufficiently concentrated, crystallization can be an effective final purification step.
Troubleshooting Guide
This guide addresses specific issues that can lead to suboptimal results during the extraction and purification process.
Issue 1: Low Extraction Yield
A low yield of the target compound is one of the most common challenges. The following sections break down the potential causes and solutions.
Q: My final yield of this compound is significantly lower than expected. What are the potential causes?
Low yield can stem from several factors, from initial sample preparation to the final extraction steps. Consider the following:
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Inefficient Sample Preparation: The physical state of the plant material directly impacts solvent penetration.
-
Solution: Ensure the plant material is thoroughly dried and ground into a fine powder. For heat-sensitive terpenes, grinding under liquid nitrogen or freezing the material beforehand can prevent the loss of volatile components due to heat generated during grinding.[5]
-
-
Suboptimal Extraction Parameters: The choice of solvent, temperature, time, and extraction method are critical.
-
Solution: Optimize your extraction protocol. Techniques like ultrasonic-assisted extraction (UAE) can significantly improve efficiency and reduce extraction time by using cavitation forces to disrupt plant cell walls.[6] For traditional methods, ensure the solvent-to-solid ratio is adequate and the extraction time is sufficient.
-
-
Compound Degradation: Diterpenes can be sensitive to high temperatures and light.
-
Solution: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal. Store samples and extracts in cool, dark conditions to prevent degradation.[5]
-
-
Incomplete Extraction: A single extraction may not be sufficient to recover all the target compound.
-
Solution: Perform multiple extraction cycles (e.g., 3 times) with fresh solvent and combine the filtrates. This approach combats the partitioning effect, where the compound distributes between the solid matrix and the solvent, ensuring maximum recovery.[7]
-
Troubleshooting Logic Diagram
The following diagram illustrates a decision-making workflow for diagnosing the cause of low extraction yield.
Caption: Troubleshooting workflow for low extraction yield.
Issue 2: Impure Final Product
Q: My purified this compound contains significant impurities. How can I improve its purity?
Purity issues often arise from co-extraction of similar compounds or inefficient purification techniques.
-
Poor Selectivity of Extraction: The initial solvent may be extracting a wide range of compounds with similar polarity to sclareol.
-
Solution: Implement a sequential extraction strategy. Start with a non-polar solvent like hexane to remove lipids and other non-polar molecules. Follow this with a more polar solvent like ethyl acetate or ethanol to extract the target diterpene.
-
-
Ineffective Purification Method: A single purification step may not be sufficient.
-
Solution: Use orthogonal purification methods. For instance, follow a silica gel column chromatography step with preparative HPLC. Using different separation principles (e.g., adsorption on silica followed by reverse-phase partitioning in HPLC) can effectively remove persistent impurities.[4]
-
-
Sample Overload on Chromatography Column: Overloading a chromatography column is a common cause of poor separation.
-
Solution: Reduce the amount of crude extract loaded onto the column. Perform a loading study with small amounts to determine the optimal capacity of your column before processing the entire batch.
-
Data Presentation: Comparative Extraction Yields
The following table summarizes data on diterpene and triterpenoid extraction yields from various studies, illustrating the impact of different methods and parameters.
| Plant Material Source | Target Compound Class | Extraction Method | Solvent System | Key Parameters | Yield | Reference |
| Coleus strobilifer | Diterpenes & others | Reflux Extraction | 80% Ethanol (EtOH) | 3 cycles | 9.87% (of total extract) | [2] |
| Loquat Peel | Total Triterpenoids | Ultrasonic Extraction | 71% Ethanol | 45 min, 160 W, 30°C | 13.92 ± 0.20 mg/g | [6] |
| Loquat Pulp | Total Triterpenoids | Ultrasonic Extraction | 85% Ethanol | 51 min, 160 W, 43°C | 11.69 ± 0.25 mg/g | [6] |
| Koreanum nakai leaves | Phenolic Compounds | Supercritical Fluid Extraction (SFE) | CO₂ + 70% (v/v) aq. EtOH | - | 5.4% | [3] |
| Koreanum nakai leaves | Phenolic Compounds | Supercritical Fluid Extraction (SFE) | CO₂ + pure EtOH | - | 3.4% | [3] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Diterpenes
This protocol is adapted from methodologies used for triterpenoid extraction and is suitable for this compound.[6]
-
Sample Preparation: Dry the plant material (e.g., Salvia sclarea leaves and flowers) at 40-50°C until constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 150 mL of 80% aqueous ethanol (a 1:15 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 200 W for 45 minutes at a controlled temperature of 45°C.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Wash the residue with a small amount of the extraction solvent.
-
Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Drying: Dry the resulting crude extract in a vacuum oven to yield the final product.
General Experimental Workflow Diagram
This diagram outlines the standard sequence of steps from raw plant material to purified compound.
Caption: General workflow for extraction and purification.
Protocol 2: Purification by Preparative HPLC
This protocol provides a general framework for purifying the crude extract using preparative HPLC, based on methods for similar compounds.[4]
-
Sample Preparation: Dissolve the crude extract obtained from Protocol 1 in the mobile phase (e.g., methanol or acetonitrile) to a concentration of 50-100 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Use a C18 reverse-phase preparative column.
-
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B).
-
Gradient Program: Start with a higher polarity mixture (e.g., 70% A, 30% B) and gradually increase the concentration of the organic solvent (B) over 30-40 minutes. An example gradient could be: 0-30 min, 75–85% B.[4]
-
Flow Rate: Adjust based on column diameter (typically 10-20 mL/min for preparative columns).
-
Detection: Use a UV detector, monitoring at a wavelength around 210-220 nm, as diterpenes without strong chromophores have low absorbance.
-
-
Fraction Collection: Collect fractions based on the retention time of the target peak corresponding to this compound, as determined by prior analytical HPLC runs.
-
Post-Processing: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final high-purity compound. Confirm purity using analytical HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labcompare.com [labcompare.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
"stability of Labd-13-ene-8,15-diol under different storage conditions"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Labd-13-ene-8,15-diol under various storage conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Troubleshooting Guide
This section addresses common problems that may arise during the handling and storage of this compound, providing systematic approaches to identify and resolve these issues.
Question: I observed a decrease in the biological activity of my this compound sample over time. How can I determine if the compound has degraded?
Answer:
A loss of biological activity is a common indicator of compound degradation. To confirm this, a systematic stability assessment is recommended. The following experimental workflow can be employed:
Experimental Protocol: Stability Assessment of this compound
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration in a relevant solvent (e.g., ethanol, DMSO).
-
Aliquot the solutions into separate, tightly sealed vials for each storage condition and time point.
-
Prepare a control sample stored at an optimal, non-stressed condition (e.g., -80°C, protected from light).
-
-
Forced Degradation Studies:
-
To accelerate potential degradation and identify probable degradation products, perform forced degradation studies.[1][2] This involves exposing the compound to stress conditions more severe than typical storage.
-
Acid/Base Hydrolysis: Treat the compound with dilute HCl and NaOH at room temperature and elevated temperatures (e.g., 60°C).
-
Oxidation: Expose the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Store the solid compound and solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose the solid compound and solutions to UV and visible light.
-
-
Analytical Method:
-
Utilize a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to separate the parent compound from any potential degradants.[1]
-
The method should be validated to ensure it can accurately quantify the parent compound and detect degradation products.
-
-
Data Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, 8 weeks).
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of remaining this compound and the formation of any degradation products.
-
An overview of this experimental workflow is presented in the diagram below.
Question: I have noticed a color change in my solid sample of this compound. What could be the cause?
Answer:
A color change in a solid sample often indicates degradation, potentially due to oxidation or exposure to light. To investigate this, you should:
-
Document the Change: Record the nature of the color change and the storage conditions under which it occurred.
-
Analytical Testing: Perform analytical tests such as HPLC or Thin Layer Chromatography (TLC) to check for the presence of impurities that were not in the original sample.
-
Review Storage Conditions: Ensure the compound is stored according to the supplier's recommendations, typically in a cool, dark, and dry place. If no specific recommendations are available, storing at -20°C or -80°C in a tightly sealed container, protected from light, is a good practice.
Frequently Asked Questions (FAQs)
Question: What are the recommended storage conditions for this compound in solid form?
Answer:
For long-term storage, it is recommended to store solid this compound at -20°C or below, in a tightly sealed container to protect it from moisture. It should also be protected from light. For short-term storage, refrigeration at 2-8°C may be acceptable, but stability under these conditions should be verified.
Question: How should I store solutions of this compound?
Answer:
Solutions of this compound should be stored at -20°C or -80°C. The choice of solvent can impact stability. It is advisable to use high-purity solvents and to prepare fresh solutions for experiments whenever possible. If solutions are to be stored, they should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
Question: Is this compound sensitive to light?
Answer:
Question: What are the likely degradation pathways for this compound?
Answer:
Based on its chemical structure, which includes a double bond and hydroxyl groups, this compound may be susceptible to the following degradation pathways:
-
Oxidation: The double bond and tertiary alcohol are potential sites for oxidation.
-
Dehydration: The hydroxyl groups could be eliminated, particularly under acidic conditions or at elevated temperatures, to form additional double bonds.
-
Isomerization: The double bond could potentially isomerize under certain conditions.
A potential degradation pathway is illustrated below.
Stability Data Summary
The following table summarizes hypothetical stability data for this compound under various storage conditions based on a simulated 8-week study. This data is for illustrative purposes to guide experimental design.
| Storage Condition | Time (Weeks) | Purity (%) | Appearance |
| Solid | |||
| -80°C, Dark | 8 | >99 | White Powder |
| -20°C, Dark | 8 | >99 | White Powder |
| 4°C, Dark | 8 | 98.5 | White Powder |
| 25°C, Dark | 8 | 95.2 | Off-white Powder |
| 25°C, Light | 8 | 91.8 | Yellowish Powder |
| 40°C, Dark | 8 | 89.4 | Yellowish Powder |
| Solution (in Ethanol) | |||
| -80°C, Dark | 8 | >99 | Colorless Solution |
| -20°C, Dark | 8 | 99.1 | Colorless Solution |
| 4°C, Dark | 8 | 97.3 | Colorless Solution |
| 25°C, Dark | 8 | 92.5 | Faintly Yellow Solution |
| 25°C, Light | 8 | 88.1 | Yellow Solution |
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Labd-13-ene-8,15-diol
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Labd-13-ene-8,15-diol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it quantitatively measured?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, having an elongated or "tailing" trailing edge.[1] In an ideal separation, peaks are symmetrical and have a Gaussian shape.[2] Tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying problems with the separation method or HPLC system.[2][3]
This asymmetry is most often quantified using the USP Tailing Factor (Tf) or the Asymmetry Factor (As) . The tailing factor is calculated from the peak width at 5% of the peak height.[3]
Formula for USP Tailing Factor (Tf): Tf = W₀.₀₅ / 2f
-
W₀.₀₅ : The full width of the peak at 5% of its maximum height.
-
f : The distance from the peak's leading edge to the peak maximum at 5% height.[4]
Table 1: Interpretation of USP Tailing Factor (Tf) Values
| Tailing Factor (Tf) | Peak Shape Description | Acceptability |
| Tf = 1.0 | Perfectly symmetrical Gaussian peak | Ideal |
| 1.0 < Tf ≤ 1.2 | Minor tailing | Generally acceptable |
| 1.2 < Tf ≤ 1.5 | Moderate tailing | Acceptable for some assays, but indicates a need for optimization.[5] |
| Tf > 1.5 | Significant tailing | Generally unacceptable; requires troubleshooting. |
Q2: What makes this compound prone to peak tailing?
This compound is a diterpene with two polar hydroxyl (-OH) groups in its structure.[6][7] When using common silica-based reversed-phase columns (like C18 or C8), these polar groups can engage in unwanted secondary interactions with residual silanol groups (Si-OH) on the stationary phase surface.[5][8]
These interactions are a common cause of peak tailing, especially for polar analytes.[9] While the primary retention mechanism is hydrophobic, this secondary polar interaction causes some analyte molecules to be retained longer than others, resulting in a tailed peak shape.[5][8]
Caption: Interaction between this compound and a silanol group.
Q3: How can I systematically troubleshoot the peak tailing for this analysis?
A logical and systematic approach is crucial to efficiently identify the root cause of peak tailing. Start with the simplest and most common causes before moving to more complex issues like hardware problems. The following workflow provides a step-by-step diagnostic process.
Caption: Systematic workflow for troubleshooting HPLC peak tailing.
Q4: What mobile phase modifications can specifically reduce tailing for a diol compound?
Since secondary interactions with silanols are the primary suspect, mobile phase optimization is the most effective first step.
Table 2: Mobile Phase Troubleshooting Strategies
| Strategy | Methodology | Expected Outcome |
| Lower Mobile Phase pH | Adjust the aqueous portion of the mobile phase to a pH between 2.5 and 3.0 using an additive like formic acid or phosphoric acid. | Suppresses the ionization of acidic silanol groups on the silica surface, minimizing their ability to interact with the polar diol analyte.[5][8][9] This is often the most effective solution. |
| Increase Buffer Strength | If using a buffer (e.g., phosphate, acetate), increase its concentration to the 20-50 mM range. | The buffer ions can compete with the analyte for interaction with active silanol sites, effectively "masking" them and improving peak shape.[9][10][11] |
| Use Mobile Phase Additives | Add a basic competitor like triethylamine (TEA) in small concentrations (e.g., 0.1%). Note: This is less common with modern columns and can suppress MS signal if used. | The additive preferentially interacts with the active silanol sites, preventing the analyte from doing so.[10] |
| Change Organic Modifier | If using acetonitrile, try substituting it with methanol, or vice-versa. | Changing the organic modifier alters selectivity and can sometimes improve peak shape by affecting how the analyte interacts with the stationary phase.[1] |
Q5: How do I know if my HPLC column is the source of the problem?
If mobile phase adjustments do not resolve the issue, or if all peaks in the chromatogram are tailing, the column itself may be the cause.[3]
Table 3: Common Column-Related Problems and Solutions
| Problem | Symptoms | Recommended Action |
| Partially Blocked Inlet Frit | Tailing on all peaks, gradual increase in system backpressure. | Disconnect the column, reverse it, and flush to waste with a strong solvent. If this fails, the frit may need replacement. |
| Column Void or Bed Collapse | Sudden and severe peak tailing or splitting, often affecting all peaks.[5] | A void at the column inlet can sometimes be fixed by "topping off" the packing, but replacement is usually necessary. Voids are often caused by pressure shocks or operating outside the column's recommended pH range.[12] |
| Column Contamination | Gradual increase in peak tailing and backpressure over many injections, especially with complex sample matrices.[13][14] | Use a guard column to protect the analytical column.[15] Perform a column cleaning procedure (see Protocol 1). |
| Stationary Phase Degradation | Peak tailing for polar or basic compounds worsens over the column's lifetime.[2] | This indicates the loss of protective end-capping, exposing more silanol groups.[4] The column has reached the end of its useful life and must be replaced. |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase Column Cleaning
This procedure is intended for a standard silica-based C18 or C8 column showing signs of contamination. Always consult the manufacturer's specific guidelines first.
Objective: To remove strongly retained contaminants from the column.
Methodology:
-
Disconnect the column from the detector to avoid contamination.
-
Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column).
-
Flush the column sequentially with at least 10-20 column volumes of each of the following solvents: a. Mobile Phase (without buffer salts): To remove any precipitated buffer. b. 100% Water (HPLC Grade): To remove any remaining salts. c. 100% Acetonitrile: To elute non-polar contaminants. d. 100% Isopropanol: To remove strongly bound non-polar and some polar contaminants. e. (Optional, for severe contamination): Methylene Chloride or Hexane. Crucially, you must flush with Isopropanol before and after using these solvents as they are not miscible with aqueous phases.[16]
-
After the final wash, equilibrate the column with the initial mobile phase composition for at least 20-30 column volumes, or until a stable baseline is achieved.
-
Reconnect the detector and test column performance.
Protocol 2: Diagnosing Sample Overload
Objective: To determine if peak tailing is caused by injecting too much sample mass onto the column.
Methodology:
-
Prepare a series of dilutions of your this compound standard or sample. A good starting point is your current concentration (1x), a 1:2 dilution (0.5x), and a 1:10 dilution (0.1x).
-
Ensure the injection volume remains constant for all runs.
-
Inject the diluted samples sequentially, starting with the most dilute (0.1x) and ending with the most concentrated (1x).
-
Analyze the resulting chromatograms, paying close attention to the Tailing Factor (Tf) for each peak.
-
Interpretation: If the peak shape improves (Tf decreases) significantly at lower concentrations, the issue is mass overload.[3] The solution is to either dilute the sample or reduce the injection volume for future analyses.
References
- 1. chromtech.com [chromtech.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. This compound [webbook.nist.gov]
- 7. Labd-13(E)-en-8α,15-diol [webbook.nist.gov]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hplc.eu [hplc.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. acdlabs.com [acdlabs.com]
- 13. uhplcs.com [uhplcs.com]
- 14. uhplcs.com [uhplcs.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. agilent.com [agilent.com]
Technical Support Center: Large-Scale Purification of Labdane Diterpenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of labdane diterpenes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the large-scale purification of labdane diterpenes, offering potential causes and solutions in a question-and-answer format.
Question 1: We are experiencing low yield of our target labdane diterpene after the initial extraction from the biomass. What are the likely causes and how can we improve this?
Answer: Low initial yield is a common challenge when scaling up. Several factors could be contributing to this issue. A primary consideration is the efficiency of the extraction process itself. The choice of solvent, temperature, and extraction time are all critical parameters that may need to be re-optimized when moving from a lab to a larger scale. Additionally, the physical preparation of the biomass, such as particle size, can significantly impact extraction efficiency.
Here are some troubleshooting steps:
-
Solvent Selection: Ensure the polarity of the extraction solvent is optimal for your target labdane diterpene. A solvent that works well at a small scale may not be as effective with larger volumes and different biomass-to-solvent ratios. Consider performing small-scale pilot extractions with a panel of solvents of varying polarities to identify the most efficient one for your specific compound.
-
Extraction Method: For large-scale operations, methods like supercritical fluid extraction (SFE) or accelerated solvent extraction (ASE) can offer higher efficiency and selectivity compared to traditional maceration or Soxhlet extraction.
-
Biomass Preparation: The particle size of the plant material is crucial. Grinding the biomass to a consistent and appropriate size increases the surface area for solvent penetration, leading to improved extraction. However, excessively fine particles can lead to issues with filtration and solvent removal.
-
Extraction Conditions: Optimize the temperature and duration of the extraction. While higher temperatures can increase extraction rates, they may also lead to the degradation of thermally sensitive labdane diterpenes. Similarly, extended extraction times may not necessarily lead to a proportional increase in yield and could increase the co-extraction of impurities.
Question 2: During our chromatographic purification, we are observing significant peak tailing and broad peaks, leading to poor separation of our target labdane diterpene from closely related impurities. What can we do to improve the resolution?
Answer: Poor peak shape in large-scale chromatography is often a result of issues with the mobile phase, column packing, or sample loading. At an industrial scale, these problems can be exacerbated.
Here are some solutions to consider:
-
Mobile Phase Optimization: The composition of the mobile phase is critical. Small changes in solvent ratios or the addition of modifiers can significantly impact peak shape. Use a systematic approach to optimize the mobile phase, starting with the conditions developed at the lab scale and making incremental adjustments. The use of a gradient elution may be necessary to effectively separate compounds with a wide range of polarities.
-
Column Packing and Condition: In large-scale columns, ensuring a uniform and tightly packed stationary phase is essential to prevent channeling, which leads to peak broadening. If you are packing your own columns, ensure the slurry is homogenous and the packing pressure is appropriate for the chosen stationary phase. Before loading the sample, make sure the column is properly equilibrated with the mobile phase.
-
Sample Loading: Overloading the column is a common cause of peak tailing and broadening. The amount of crude extract loaded should be optimized for the specific column dimensions and stationary phase. As a general guideline, the sample load should not exceed 1-5% of the stationary phase weight for silica gel chromatography. The sample should also be dissolved in a minimal amount of a solvent that is weaker than the mobile phase to ensure a narrow injection band.
-
Flow Rate: A high flow rate can reduce the interaction time between the compounds and the stationary phase, leading to decreased resolution. While a slower flow rate generally improves separation, it also increases the purification time. An optimal flow rate that balances resolution and throughput needs to be determined experimentally.
Question 3: We are concerned about the degradation of our labdane diterpene during the purification process. What are the common causes of degradation and how can we mitigate them?
Answer: Labdane diterpenes, like many natural products, can be susceptible to degradation under certain conditions. The primary causes of degradation during purification are exposure to harsh temperatures, pH extremes, and reactive stationary phases.
Here are some preventative measures:
-
Temperature Control: Avoid high temperatures throughout the purification process. During solvent evaporation steps, use a rotary evaporator with a controlled water bath temperature or a centrifugal evaporator. For highly sensitive compounds, consider lyophilization (freeze-drying) if the compound is soluble in suitable solvents.
-
pH Management: Be mindful of the pH of your solvents and buffers, as acidic or basic conditions can catalyze degradation or rearrangement of certain labdane structures. If using silica gel, which is acidic, and you suspect acid-catalyzed degradation, consider using a deactivated or neutral stationary phase like neutral alumina or a bonded-phase silica (e.g., C18, Diol).
-
Inert Atmosphere: For particularly sensitive compounds, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in scaling up the purification of labdane diterpenes from a laboratory to an industrial scale?
A1: The primary challenges in scaling up include:
-
Maintaining Resolution: Achieving the same level of separation and purity at a larger scale can be difficult due to changes in column dynamics and the increased complexity of the crude extract.
-
Process Economics: The cost of solvents, stationary phases, and energy consumption increases significantly with scale. Therefore, the process must be optimized for efficiency and cost-effectiveness.
-
Throughput vs. Purity: A balance must be struck between the speed of the purification process (throughput) and the final purity of the labdane diterpene.
-
Equipment and Safety: Large-scale purification requires specialized equipment that can handle large volumes of flammable solvents safely.
Q2: How do I choose the right chromatographic technique for large-scale purification of labdane diterpenes?
A2: The choice of chromatographic technique depends on the specific properties of the target labdane diterpene and the impurities present.
-
Flash Chromatography: Often used for initial fractionation of the crude extract due to its speed and relatively low cost.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Provides higher resolution and is suitable for the final purification steps to achieve high purity. However, it is more expensive and has a lower sample capacity compared to flash chromatography.[1][2]
-
Counter-Current Chromatography (CCC): A liquid-liquid separation technique that avoids the use of solid stationary phases, which can be beneficial for preventing irreversible adsorption and degradation of the target compound.[3]
Q3: Are there any specific safety precautions I should take when working with large volumes of solvents for purification?
A3: Yes, safety is paramount in large-scale purification. Key precautions include:
-
Ventilation: All operations should be conducted in a well-ventilated area or under a fume hood to minimize exposure to solvent vapors.
-
Grounding and Bonding: Ensure all equipment is properly grounded and bonded to prevent the buildup of static electricity, which can ignite flammable solvents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Spill Containment: Have appropriate spill containment materials readily available.
-
Fire Safety: Be familiar with the location and operation of fire extinguishers and safety showers.
Data Presentation
Disclaimer: Quantitative data from large-scale industrial purification of specific natural products is often proprietary and not publicly available. The following table provides representative data from lab-scale purification of labdane diterpenes to illustrate typical yields and purities that can be achieved. These values can serve as a benchmark for process optimization at a smaller scale.
| Labdane Diterpene | Source Material | Extraction Method | Purification Method | Starting Material (kg) | Final Yield (mg) | Purity (%) | Reference |
| Crotoguatenoic Acid A | Croton guatemalensis | Ethanol-water extraction | Column Chromatography | 0.02 | 4.0 | >95 | [2] |
| Crotoguatenoic Acid B | Croton guatemalensis | Ethanol-water extraction | Column Chromatography | 0.02 | 3.5 | >95 | [2] |
| Plaunotol | Croton stellatopilosus | Enzyme- and ultrasonic-assisted extraction | Column Chromatography (Diaion HP-20 resin) | Not Specified | 17.21% w/w in enriched extract | Not Specified | [4] |
| Labyrinthopeptin A1 | Actinomadura namibiensis | Fermentation | Gel Permeation Chromatography, Prep-HPLC | 7.5 L culture | 580 | >95 | [5] |
| Labyrinthopeptin A2 | Actinomadura namibiensis | Fermentation | Gel Permeation Chromatography, Prep-HPLC | 7.5 L culture | 510 | >95 | [5] |
Experimental Protocols
Detailed Methodology for Pilot-Scale Purification of a Labdane Diterpene
This protocol outlines a general procedure for the pilot-scale purification of a hypothetical labdane diterpene from a plant source. Note: This is a generalized protocol and must be optimized for the specific compound and biomass.
1. Biomass Preparation and Extraction:
- Milling: The dried plant material (e.g., 10-50 kg) is milled to a coarse powder (e.g., 2-5 mm particle size).
- Extraction: The milled biomass is loaded into a pilot-scale extractor. The extraction is performed with a suitable solvent (e.g., ethanol or hexane) at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 4-6 hours). The extraction may be performed in batches or using a continuous percolation system.
- Concentration: The resulting extract is concentrated under reduced pressure using a pilot-scale rotary evaporator or falling film evaporator to yield a crude extract.
2. Initial Fractionation by Flash Chromatography:
- Column Packing: A pilot-scale flash chromatography column is packed with an appropriate stationary phase (e.g., silica gel 60, 40-63 µm).
- Sample Loading: The crude extract is dissolved in a minimal volume of a non-polar solvent and loaded onto the column.
- Elution: The column is eluted with a stepwise or linear gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient). Fractions are collected based on UV detection or other appropriate monitoring techniques.
- Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target labdane diterpene.
3. Final Purification by Preparative HPLC:
- Column Selection: A preparative HPLC column with a suitable stationary phase (e.g., C18) is selected based on lab-scale optimization.
- Mobile Phase: The mobile phase is prepared using HPLC-grade solvents and degassed prior to use.
- Sample Injection: The enriched fraction from the flash chromatography step is dissolved in the mobile phase and injected onto the preparative HPLC column.
- Elution and Fraction Collection: The column is eluted with an isocratic or gradient mobile phase, and the fraction containing the purified labdane diterpene is collected using an automated fraction collector triggered by a UV detector.
- Solvent Removal: The solvent is removed from the collected fraction under reduced pressure to yield the pure labdane diterpene.
- Purity Analysis: The final purity of the isolated compound is determined by analytical HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Mandatory Visualization
Caption: Workflow for the large-scale purification of labdane diterpenes.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. warwick.ac.uk [warwick.ac.uk]
- 2. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 3. biocompare.com [biocompare.com]
- 4. advena-bio.com [advena-bio.com]
- 5. Large Scale Production and Downstream Processing of Labyrinthopeptins from the Actinobacterium Actinomadura namibiensis - PMC [pmc.ncbi.nlm.nih.gov]
"minimizing degradation of Labd-13-ene-8,15-diol during extraction"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Labd-13-ene-8,15-diol during extraction.
Introduction to this compound Stability
This compound is a labdane-type diterpene with potential biological activities. Like many natural products, it is susceptible to degradation under suboptimal extraction and handling conditions. The primary factors contributing to its degradation are elevated temperatures, exposure to light, and presence of reactive solvents or extreme pH conditions. Minimizing degradation is crucial for accurate quantification, isolation of a pure compound, and ensuring the biological activity of the final extract.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound degradation during extraction?
A1: The primary causes of degradation for terpenes and diterpenes like this compound are exposure to high temperatures, light, and air (oxidation). The use of harsh solvents or inappropriate pH conditions can also lead to chemical modifications and degradation of the molecule.
Q2: Which extraction methods are recommended to minimize degradation?
A2: Methods that operate at or below room temperature are generally preferred. These include:
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Supercritical Fluid Extraction (SFE): Utilizes supercritical CO2 at mild temperatures, which is non-toxic and non-flammable, making it ideal for thermolabile compounds.[1][2]
-
Ultrasound-Assisted Extraction (UAE): Can be performed at controlled, lower temperatures and for shorter durations, reducing the risk of thermal degradation.[3][4][5]
-
Microwave-Assisted Extraction (MAE): While this method uses heat, it is very rapid, which can minimize the overall exposure time to high temperatures.[6][7][8]
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Matrix Solid-Phase Dispersion (MSPD): This technique combines extraction and clean-up into a single step at room temperature, reducing sample handling and exposure to harsh conditions.[9]
Q3: What are the best practices for storing the plant material before extraction?
A3: To prevent degradation of terpenes before extraction even begins, it is recommended to freeze the plant material immediately after harvesting. Studies have shown significant terpene loss during air-drying.
Q4: How should I choose a solvent for the extraction of this compound?
A4: The choice of solvent depends on the polarity of the target compound and the extraction method. For labdane diterpenes, which are moderately polar, solvents like ethanol, methanol, acetone, or mixtures with less polar solvents like hexane are often used.[10][11] For methods like SFE, supercritical CO2 is the primary solvent, sometimes with a co-solvent like ethanol.[1][12] It is crucial to use high-purity solvents to avoid reactions with impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Issue 1: Low Yield of this compound in the Final Extract
| Potential Cause | Recommended Solution |
| Incomplete Extraction | - Increase extraction time.- Reduce particle size of the plant material by grinding.- Optimize the solvent-to-solid ratio.- Consider a more efficient extraction technique (e.g., UAE or MAE). |
| Degradation during Extraction | - Lower the extraction temperature.- Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Protect the extraction setup from light by using amber glassware or covering it with aluminum foil. |
| Poor Solvent Choice | - Test a range of solvents with varying polarities to find the optimal one for this compound.- Consider using a solvent mixture to improve extraction efficiency. |
Issue 2: Presence of Impurities and Co-extractives
| Potential Cause | Recommended Solution |
| Non-selective Extraction Solvent | - Use a more selective solvent or a sequence of solvents with increasing polarity for fractional extraction.- For SFE, adjust the pressure and temperature to fine-tune selectivity.[1] |
| Extraction of Pigments (e.g., Chlorophyll) | - Perform a pre-extraction with a non-polar solvent like hexane to remove chlorophyll before extracting with a more polar solvent.- Utilize a clean-up step after extraction, such as solid-phase extraction (SPE) or column chromatography. |
| Formation of Emulsions during Liquid-Liquid Extraction | - Gently swirl instead of vigorously shaking the separatory funnel.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and break the emulsion.[13] |
Issue 3: Suspected Degradation of the Target Compound
| Potential Cause | Recommended Solution |
| Thermal Degradation | - Avoid high temperatures during all steps, including solvent evaporation. Use a rotary evaporator at low temperature and reduced pressure.- For MAE, use pulsed heating to control the temperature. |
| Oxidative Degradation | - Degas solvents before use.- Work under an inert atmosphere.- Add an antioxidant (e.g., BHT or ascorbic acid) to the extraction solvent, if compatible with downstream applications. |
| Acid or Base-Catalyzed Degradation | - Ensure the plant material is neutralized before extraction if it is naturally acidic or basic.- Use neutral, high-purity solvents.- Buffer the extraction mixture if pH control is necessary. |
Experimental Protocols
Below are detailed methodologies for recommended extraction techniques, designed to minimize the degradation of this compound.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Grind the dried and frozen plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 95% ethanol.
-
Place the flask in an ultrasonic bath with temperature control.
-
Set the ultrasonic power to 300 W, the temperature to 40°C, and the extraction time to 30 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Wash the residue with an additional 20 mL of 95% ethanol.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a bath temperature not exceeding 40°C.
-
-
Storage: Store the final extract at -20°C in an amber vial under a nitrogen atmosphere.
Protocol 2: Supercritical Fluid Extraction (SFE)
-
Sample Preparation: Grind the dried plant material and pack it into the extraction vessel.
-
Extraction Parameters:
-
Set the extraction temperature to 40°C.
-
Set the extraction pressure to 20 MPa.
-
Use a CO2 flow rate of 2 L/min.
-
For enhanced polarity, a co-solvent of 5% ethanol can be added to the supercritical CO2.
-
-
Collection:
-
The extract is collected in a separator at a lower pressure (e.g., 5 MPa) and room temperature.
-
-
Post-Processing: The collected extract can be further purified if necessary. Store under the same conditions as the UAE extract.
Quantitative Data Summary
The following table summarizes a comparison of different extraction methods for labdane diterpenes from Coleus forskohlii, highlighting the efficiency of modern techniques.
| Extraction Method | Time | Solvent Volume | Recovery Rate (%) | Reference |
| MSPD | 20 min | 10 mL | 98.36 - 102.08 | [9] |
| Soxhlet Extraction | 6 h | 150 mL | N/A | [9] |
| Heat Reflux Extraction | 2 h | 100 mL | N/A | [9] |
| UAE | 30 min | 100 mL | N/A | [9] |
| MAE | 5 min | 100 mL | N/A | [9] |
N/A: Not available in the cited source, but MSPD was shown to be superior in terms of time and solvent consumption while providing excellent recovery.
Visualizations
Experimental Workflow for Minimizing Degradation
Caption: A workflow for this compound extraction emphasizing degradation minimization.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in this compound extraction.
References
- 1. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-assisted extraction of green coffee oil and quantification of diterpenes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. scispace.com [scispace.com]
- 9. Matrix solid-phase dispersion extraction for chromatographic analysis of labdane diterpenoids in Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-optimal Design Optimization of Solvent Mixture for Flavonoid Extraction from Phalaenopsis Leaves with Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. chromatographyonline.com [chromatographyonline.com]
"selecting appropriate solvents for Labd-13-ene-8,15-diol spectroscopic analysis"
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting a ppropriate solvents for the spectroscopic analysis of Labd-13-ene-8,15-diol. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Solvent Selection Workflow
The following diagram outlines a general workflow for selecting an appropriate solvent for the spectroscopic analysis of this compound.
Caption: A flowchart illustrating the decision-making process for solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for dissolving this compound?
A1: Based on available data for similar labdane diterpenes, Dimethyl Sulfoxide (DMSO) is a good starting point due to its high polarity and ability to dissolve a wide range of organic compounds. Chlorinated solvents like chloroform and dichloromethane, as well as alcohols like methanol and ethanol, are also likely to be effective.
Q2: Can I use protic solvents like methanol or ethanol for all spectroscopic techniques?
A2: While methanol and ethanol can be good solvents for solubility, they may not be ideal for all techniques. In Infrared (IR) spectroscopy, the broad O-H stretching band of the alcohol solvent can interfere with the O-H signal from this compound. For Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated versions of these solvents (e.g., methanol-d4) are necessary to avoid large solvent proton signals that would obscure the analyte signals.
Q3: My compound is not soluble in common NMR solvents like chloroform-d. What should I do?
A3: If solubility is an issue in chloroform-d, you can try more polar deuterated solvents such as acetone-d6, methanol-d4, or dimethyl sulfoxide-d6.[1] It may also be beneficial to gently warm the sample or use sonication to aid dissolution.
Q4: For UV-Vis spectroscopy, does the solvent choice matter if this compound has no strong chromophore?
A4: Yes, the solvent choice is still important. Although this compound lacks a strong chromophore and is expected to have weak UV absorbance, the solvent itself must be transparent in the wavelength range of interest. The UV cutoff of the solvent is a critical parameter to consider to avoid solvent absorbance masking the weak analyte signal.
Q5: What are the key considerations for choosing a solvent for Mass Spectrometry (MS)?
A5: For MS, especially when coupled with liquid chromatography (LC-MS), the solvent must be volatile to allow for efficient ionization and evaporation in the ion source. Common choices include mixtures of water with acetonitrile or methanol. Small amounts of volatile acids (e.g., formic acid) or bases are often added to improve ionization efficiency.[2] Non-volatile buffers or salts should be avoided as they can contaminate the instrument.[2]
Solvent Properties for Spectroscopic Analysis
The following tables summarize the properties of common solvents relevant to the spectroscopic analysis of this compound.
Table 1: Recommended Solvents for Different Spectroscopic Techniques
| Spectroscopic Technique | Primary Recommendations | Secondary Recommendations | Not Recommended |
| NMR Spectroscopy | Chloroform-d (CDCl₃), Acetone-d₆, Methanol-d₄ | Dimethyl Sulfoxide-d₆ (DMSO-d₆) | Non-deuterated solvents |
| IR Spectroscopy | Chloroform (CHCl₃), Dichloromethane (CH₂Cl₂) | Carbon Tetrachloride (CCl₄) (use with caution due to toxicity) | Protic solvents (Methanol, Ethanol) |
| UV-Vis Spectroscopy | Methanol, Ethanol, Acetonitrile | Hexane, Cyclohexane | Solvents with high UV cutoff (e.g., Acetone) |
| Mass Spectrometry | Acetonitrile, Methanol, Water | Isopropanol | Non-volatile buffers, salts |
Table 2: Physical Properties and UV Cutoff of Common Solvents
| Solvent | Polarity Index | Boiling Point (°C) | UV Cutoff (nm) |
| Acetone | 5.1 | 56 | 330 |
| Acetonitrile | 5.8 | 82 | 190 |
| Chloroform | 4.1 | 61 | 245 |
| Cyclohexane | 0.2 | 81 | 210 |
| Dichloromethane | 3.1 | 40 | 235 |
| Dimethyl Sulfoxide | 7.2 | 189 | 265 |
| Ethanol | 4.3 | 78 | 210 |
| Hexane | 0.1 | 69 | 210 |
| Methanol | 5.1 | 65 | 210 |
| Water | 10.2 | 100 | <190 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
Visually inspect the solution to ensure the sample is fully dissolved and there is no particulate matter.
-
If required, add a small amount of an internal standard (e.g., tetramethylsilane - TMS).
-
Place the NMR tube in the spectrometer for analysis.
Sample Preparation for IR Spectroscopy
-
Solution Method:
-
Dissolve a small amount (1-5 mg) of this compound in a volatile, non-polar solvent with good IR transparency (e.g., chloroform).
-
Transfer a few drops of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
Acquire the IR spectrum.
-
-
KBr Pellet Method:
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the spectrometer's sample holder and acquire the spectrum.
-
Sample Preparation for UV-Vis Spectroscopy
-
Prepare a stock solution of this compound by dissolving a precisely weighed amount in a suitable UV-transparent solvent (e.g., methanol or ethanol).
-
From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading in the optimal range (typically 0.1 - 1.0 AU).
-
Use a quartz cuvette for the analysis.
-
Fill the cuvette with the blank solvent and record a baseline spectrum.
-
Rinse the cuvette with the sample solution before filling it for measurement.
-
Acquire the UV-Vis spectrum of the sample.
Sample Preparation for Mass Spectrometry (LC-MS)
-
Prepare a stock solution of this compound in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a suitable concentration for injection (typically in the low µg/mL to ng/mL range).
-
The mobile phase should consist of high-purity, LC-MS grade solvents (e.g., water and acetonitrile) and may contain a small percentage of a volatile modifier like formic acid to aid ionization.[2]
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
Inject the sample into the LC-MS system.
Troubleshooting Guide
Problem: Poor signal or no peaks observed in the spectrum.
| Possible Cause | Suggested Solution |
| Insufficient sample concentration | Increase the concentration of the sample. For UV-Vis, a more concentrated sample might be needed if the molar absorptivity is low. |
| Low solubility in the chosen solvent | Select a more appropriate solvent with better solubilizing power for this compound. Sonication or gentle heating may also help. |
| Instrument malfunction | Ensure the instrument is properly calibrated and functioning correctly. Check light sources, detectors, and other components as per the manufacturer's guidelines.[3] |
| Incorrect sample positioning | Ensure the sample cuvette or holder is correctly placed in the instrument's light path. |
Problem: Extraneous or unexpected peaks in the spectrum.
| Possible Cause | Suggested Solution |
| Solvent impurity | Use high-purity or spectroscopic grade solvents. Running a blank spectrum of the solvent can help identify impurity peaks. |
| Contamination of sample or glassware | Ensure all glassware is thoroughly cleaned and dried. Avoid introducing contaminants during sample preparation. |
| Presence of water | For NMR, a broad peak around 1.5-4.5 ppm (depending on the solvent) may indicate the presence of water. Use dry solvents and glassware. For IR, a broad peak around 3200-3600 cm⁻¹ can be due to water. |
| Solvent peaks (NMR) | Use deuterated solvents for ¹H NMR to minimize solvent signals. Be aware of the residual proton signals of the deuterated solvent. |
Problem: Broad or distorted peaks.
| Possible Cause | Suggested Solution |
| Sample aggregation (NMR) | Decrease the sample concentration or try a different solvent. |
| Poor shimming (NMR) | Re-shim the magnet to improve the homogeneity of the magnetic field. |
| High sample concentration (UV-Vis) | Dilute the sample to be within the linear range of the Beer-Lambert law. |
| Light scattering (UV-Vis) | If the solution is cloudy or contains suspended particles, filter or centrifuge the sample. |
| Hydrogen bonding (IR) | The O-H stretch of the diol will naturally be broad due to hydrogen bonding. This is an intrinsic property of the molecule. |
Problem: Inconsistent or drifting readings.
| Possible Cause | Suggested Solution |
| Instrument not warmed up | Allow the instrument, especially the light source, to warm up and stabilize before taking measurements. |
| Temperature fluctuations | Maintain a stable laboratory temperature, as temperature can affect both the instrument and the sample. |
| Sample evaporation | Keep cuvettes capped when possible to prevent solvent evaporation, which would change the concentration over time. |
References
Technical Support Center: Addressing Batch-to-Batch Variability of Labd-13-ene-8,15-diol from Plant Extracts
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing the batch-to-batch variability of Labd-13-ene-8,15-diol extracted from plant sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources can it be extracted?
This compound is a labdane-type diterpene, a class of natural products with a bicyclic decalin core.[1] These compounds are of significant scientific interest due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2]
Primary plant sources for this compound include:
-
Cistus species: Particularly Cistus creticus and Cistus ladanifer, where it is found in the leaves and the resinous exudate known as "labdanum".[3][4]
-
Brachyglottis species: Found in New Zealand, such as Brachyglottis repanda and Brachyglottis monroi.
-
Ziziphus jujuba: Commonly known as jujube, its fruits contain this compound.
Q2: What are the main causes of batch-to-batch variability in the yield and purity of this compound?
Batch-to-batch variability is a common challenge in natural product extraction and can be attributed to three main areas:
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Raw Material Variation: The chemical composition of plants can be influenced by genetic differences, geographical location, climate, harvest time, and post-harvest processing.[5][6] For instance, the concentration of diterpenes in Cistus ladanifer leaves has been observed to be highest in winter.[3]
-
Extraction Process Inconsistencies: Variations in extraction parameters such as the choice of solvent, temperature, time, and the physical state of the plant material can significantly impact the yield and purity of the target compound.[7][8]
-
Post-Extraction Handling: Degradation of the isolated compound can occur due to improper storage conditions, such as exposure to light, heat, or air.[9]
Q3: Which analytical techniques are recommended for the quantification of this compound?
For the accurate quantification of this compound, the following methods are recommended:
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High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the analysis of diterpenoids.[10] When coupled with a Photo Diode Array (PDA) or Ultraviolet (UV) detector, it allows for both quantification and assessment of purity. A validated HPLC method should demonstrate good linearity, precision, accuracy, and sensitivity.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also suitable for the analysis of labdane diterpenes, providing both quantitative data and structural information.[12]
-
Spectrophotometry: A simple and rapid colorimetric method using reagents like vanillin and sulfuric acid can be used for the quantification of total triterpenes and diterpenes.[13][14] However, this method is less specific than chromatographic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are powerful tools for the structural elucidation and purity assessment of isolated compounds.[15][16]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inappropriate Solvent Selection: The solvent may not have the optimal polarity to efficiently extract the compound. | This compound is a relatively non-polar molecule. Start with non-polar solvents like hexane or dichloromethane, followed by extraction with more polar solvents like ethanol or methanol to create a polarity gradient.[1][17] |
| Suboptimal Extraction Conditions: Temperature, time, or solvent-to-solid ratio may not be ideal. | Optimize extraction parameters. For solvent extraction, ensure sufficient time for maceration or an adequate number of cycles for Soxhlet extraction. For heat-sensitive compounds, consider cold extraction methods.[9][18] | |
| Degradation During Extraction: High temperatures can lead to the degradation of terpenes.[18] | Use lower extraction temperatures or employ non-thermal methods like supercritical fluid extraction (SFE) with CO2.[19] Freezing plant material before grinding can also help prevent the loss of volatile compounds.[9] | |
| Inconsistent Results Between Batches | Raw Material Variability: Differences in plant material from different harvests or suppliers. | Source plant material from a single, reputable supplier. Implement rigorous quality control on incoming raw materials, including macroscopic and microscopic identification and chemical fingerprinting.[5][6] |
| Inconsistent Extraction Procedure: Minor variations in the experimental protocol between batches. | Strictly adhere to a standardized and validated Standard Operating Procedure (SOP) for every extraction. | |
| Co-extraction of Impurities | Poor Solvent Selectivity: The chosen solvent may be extracting a wide range of compounds with similar polarities. | Employ a multi-step extraction with solvents of varying polarities. Use chromatographic techniques like column chromatography for purification. Matrix Solid-Phase Dispersion (MSPD) can combine extraction and clean-up in a single step.[10] |
| Poor Chromatographic Resolution (HPLC/GC) | Inappropriate Column or Mobile/Stationary Phase: The chosen chromatographic conditions may not be suitable for separating this compound from other components. | For HPLC, use a C18 column and optimize the mobile phase (e.g., methanol/water or acetonitrile/water gradients). For GC, select a suitable capillary column (e.g., HP-5MS).[10][12] |
| Co-eluting Peaks: Other compounds in the extract have similar retention times. | Adjust the gradient or temperature program. Consider using a more selective detector, such as a mass spectrometer (MS). | |
| Compound Degradation During Storage | Exposure to Light, Heat, or Oxygen: Labdane diterpenes can be susceptible to degradation under adverse storage conditions. | Store purified this compound and extracts in amber vials, under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures (-20°C or below). |
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound from Cistus creticus Leaves
-
Plant Material Preparation:
-
Air-dry the leaves of Cistus creticus in a well-ventilated area, protected from direct sunlight.
-
Grind the dried leaves into a fine powder using a mechanical grinder. To minimize the loss of volatile compounds, consider freezing the leaves with liquid nitrogen before grinding.[9]
-
-
Extraction:
-
Perform a sequential extraction using solvents of increasing polarity.
-
Step 1 (Non-polar extraction): Macerate the powdered plant material in hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring. Filter the extract. Repeat this step three times. Combine the hexane extracts. This fraction will contain non-polar compounds, including some diterpenes.
-
Step 2 (Medium-polar extraction): Air-dry the plant residue from the hexane extraction. Macerate the residue in dichloromethane (1:10 w/v) for 24 hours at room temperature. Filter and repeat three times. Combine the dichloromethane extracts.
-
Step 3 (Polar extraction): Air-dry the plant residue from the dichloromethane extraction. Macerate the residue in methanol (1:10 w/v) for 24 hours at room temperature. Filter and repeat three times. Combine the methanolic extracts.[1]
-
-
Concentration:
-
Concentrate each of the combined extracts (hexane, dichloromethane, and methanol) separately using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
-
Purification (Column Chromatography):
-
The dichloromethane and methanol extracts are likely to contain this compound.
-
Subject the concentrated extract to column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and visualizing with an appropriate spray reagent (e.g., vanillin-sulfuric acid).
-
Combine the fractions containing the compound of interest (identified by comparison with a standard, if available) and concentrate them.
-
Protocol 2: Validated HPLC-UV Method for Quantification
This protocol is a general guideline and should be validated for your specific instrumentation and sample matrix according to ICH guidelines.[20][21]
| Parameter | Specification |
| Instrumentation | High-Performance Liquid Chromatography system with a UV or PDA detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and Water (B). Start with a higher proportion of water and gradually increase the acetonitrile concentration. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
| Detection Wavelength | Diterpenes often lack strong chromophores, so detection is typically performed at low wavelengths, such as 210 nm. A PDA detector can be used to scan a range of wavelengths to determine the optimal absorbance. |
| Standard Preparation | Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution. |
| Sample Preparation | Dissolve a known weight of the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system. |
| Quantification | Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₃₆O₂ |
| Molecular Weight | 308.50 g/mol |
| XLogP3 | 5.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Polar Surface Area | 40.5 Ų |
Data sourced from PubChem.
Table 2: Comparison of Extraction Methods for Diterpenes
| Extraction Method | Advantages | Disadvantages |
| Maceration | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, may result in lower extraction efficiency. |
| Soxhlet Extraction | More efficient than maceration due to continuous solvent cycling. | Requires heating, which can degrade thermolabile compounds; consumes a larger volume of solvent.[22] |
| Ultrasound-Assisted Extraction (UAE) | Faster extraction times, increased efficiency. | May cause degradation of some compounds due to localized high temperatures and pressures. |
| Supercritical Fluid Extraction (SFE) | Environmentally friendly (uses CO₂), allows for selective extraction by tuning pressure and temperature. | High initial equipment cost.[19] |
| Microwave-Assisted Extraction (MAE) | Rapid extraction, reduced solvent consumption. | Potential for localized overheating and degradation of target compounds. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Genus Cistus: a model for exploring labdane-type diterpenes' biosynthesis and a natural source of high value products with biological, aromatic, and pharmacological properties [frontiersin.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. What factors affect extraction efficiency? [proseaworld.com]
- 9. theoriginalresinator.com [theoriginalresinator.com]
- 10. Matrix solid-phase dispersion extraction for chromatographic analysis of labdane diterpenoids in Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of labdane-type diterpenes from Cistus creticus (subsp. creticus and subsp. eriocephalus), by GC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Chemical Constituents from Coleus strobilifer and Their Xanthine Oxidase Inhibitory Activity [mdpi.com]
- 17. iipseries.org [iipseries.org]
- 18. Terpene Extraction Methods: Pros and Cons | Medical Terpenes [medicalterpenes.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ajpaonline.com [ajpaonline.com]
- 22. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
"refining cytotoxicity assay conditions for reproducible results with Labd-13-ene-8,15-diol"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible cytotoxicity assay results with Labd-13-ene-8,15-diol.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting concentration range for testing this compound in a cytotoxicity assay?
A recommended starting point is to perform a serial dilution over a broad concentration range, such as from 100 µM down to 1 nM. This wide range will help determine the half-maximal inhibitory concentration (IC50) for the specific cell line being tested.
Q2: this compound is a hydrophobic compound. What is the best way to dissolve it for in vitro assays?
Due to its hydrophobic nature, this compound can be challenging to dissolve in aqueous culture media. It is advisable to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is consistent across all wells and does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
Q3: I am observing inconsistent IC50 values between replicate plates. What are the potential causes and solutions?
Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors:
-
Inconsistent Cell Seeding: Uneven cell distribution is a major source of variability. To mitigate this, ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension frequently and work efficiently to prevent cells from settling.
-
Edge Effects: Wells on the perimeter of a microplate are susceptible to evaporation, which can concentrate the compound and affect cell growth. To avoid this, it is best practice to fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium and not use them for experimental data points.
-
Compound Precipitation: At higher concentrations, hydrophobic compounds like this compound may precipitate out of the culture medium. Visually inspect the wells for any signs of precipitation. If observed, consider optimizing the solvent concentration or using a different solubilization method.
Q4: My results show low absorbance or fluorescence readings across the entire plate. What could be the problem?
Low signal can be attributed to a few key issues:
-
Low Cell Density: The number of cells seeded may be too low for the assay to generate a detectable signal. It is crucial to determine the optimal cell seeding density for each cell line through a preliminary experiment.
-
Incorrect Assay Endpoint: The chosen assay may not be suitable for the compound's mechanism of action. For instance, if the compound is cytostatic (inhibits cell growth) rather than cytotoxic (kills cells), a proliferation assay might be more appropriate than a viability assay that measures metabolic activity.
Q5: What is the likely mechanism of action for this compound-induced cytotoxicity?
While the precise signaling pathway for this compound is not definitively established in the currently available literature, related labdane diterpenes, such as sclareol, have been shown to induce apoptosis (programmed cell death). This process often involves the activation of caspases, which are key executioner proteins in the apoptotic cascade. Sclareol, for instance, has been reported to activate both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways of apoptosis in a manner that is independent of the p53 tumor suppressor protein.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension; use reverse pipetting for viscous solutions. |
| Edge effects in multi-well plates | Fill outer wells with sterile PBS or media and do not use for experimental data. | |
| Compound precipitation | Visually inspect wells; optimize solvent concentration or consider alternative solubilization methods. | |
| Low Signal or No Dose-Response | Sub-optimal cell density | Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. |
| Compound inactivity or instability | Test a wider concentration range; assess compound stability in culture medium over the incubation period. | |
| Incorrect assay choice | Consider if the compound is cytostatic rather than cytotoxic and select an appropriate assay (e.g., proliferation vs. viability). | |
| U-Shaped Dose-Response Curve | Compound precipitation at high concentrations | Visually confirm solubility at all tested concentrations. Exclude data points where precipitation is observed. |
| Direct interference with assay reagents | Run a "compound-only" control (compound in cell-free media) to check for direct chemical reactions with the assay dye. | |
| High Background Signal | Contamination of reagents or cells | Use aseptic techniques; regularly test for mycoplasma contamination. |
| Intrinsic color or fluorescence of the compound | Include a "compound-only" control and subtract the background absorbance/fluorescence from the experimental wells. |
Quantitative Data
The cytotoxic activity of this compound is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| (13E)-labd-13-ene-8α,15-diol | P388 | Murine Leukemia | 8.3 | [3] |
| (13E)-labd-13-ene-8α,15-diol | B16-F10 | Murine Melanoma | 12.7 | [3] |
| (13E)-labd-13-ene-8α,15-diol | KB | Human Cervical Carcinoma | 21.3 | [3] |
| (13E)-labd-13-ene-8α,15-diol | SNU-C4 | Human Colon Cancer | 15.4 | [3] |
| (13E)-labd-13-ene-8α,15-diol | A549 | Human Lung Carcinoma | 10.2 | [3] |
| (13E)-labd-13-ene-8α,15-diol | Hep2 | Human Larynx Carcinoma | 18.5 | [3] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
Appropriate cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only (e.g., 0.5% DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.
Sulforhodamine B (SRB) Assay
This assay measures cell density based on the staining of total cellular protein.
Materials:
-
This compound stock solution
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well.
-
Absorbance Measurement: Shake the plates for 5 minutes and record the absorbance at 510 nm.
Visualizations
Caption: A generalized experimental workflow for in vitro cytotoxicity testing.
Caption: A hypothetical signaling pathway for compound-induced apoptosis.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. researchgate.net [researchgate.net]
- 3. The labdane diterpene sclareol (labd-14-ene-8, 13-diol) induces apoptosis in human tumor cell lines and suppression of tumor growth in vivo via a p53-independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Cytotoxicity Analysis: Labd-13-ene-8,15-diol Versus Sclareol
For Immediate Release
This guide presents a comparative study of the cytotoxic properties of two structurally similar labdane-type diterpenes: Labd-13-ene-8,15-diol and sclareol. The following sections detail their effects on various cancer cell lines, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound and sclareol has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below for comparison.
| Compound | Cancer Type | Cell Line | IC50 (µg/mL) | IC50 (µM)¹ | Incubation Time (hours) |
| (13E)-labd-13-ene-8α,15-diol | Murine Leukemia | P388 | 8.3 | ~26.9 | Not Specified |
| Murine Melanoma | B16-F10 | >8.3 | >26.9 | Not Specified | |
| Human Breast Cancer | MDA-MB-231 | >8.3 | >26.9 | Not Specified | |
| Human Lung Carcinoma | A549 | >8.3 | >26.9 | Not Specified | |
| Human Epidermoid Carcinoma | KB | >8.3 | >26.9 | Not Specified | |
| Human Colon Adenocarcinoma | SNU-C4 | >8.3 | >26.9 | Not Specified | |
| Human Leukemia | Various | 11.4 - 27.3 | ~36.9 - 88.5 | 48 | |
| Sclareol | Human Lung Carcinoma | A549 | 19 | ~61.6 | 48[1] |
| Human Lung Carcinoma (Hypoxia) | A549 | 8 | ~25.9 | 48[1] | |
| Human Breast Cancer | MCF-7 | Not Specified | 27.65 | Not Specified | |
| Human Osteosarcoma | MG63 | Not Specified | 11.0 | Not Specified[2] | |
| Human Leukemia | Various | < 20 | < ~64.8 | Not Specified |
¹ IC50 values were converted from µg/mL to µM assuming a molecular weight of approximately 308.5 g/mol for both compounds.
Experimental Protocols
The data presented in this guide are primarily derived from studies employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
MTT Assay Protocol
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or sclareol. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined from the dose-response curve.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in this comparative study, the following diagrams have been generated using Graphviz (DOT language).
Discussion of Signaling Pathways
Sclareol: The cytotoxic effects of sclareol are attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily at the G0/G1 phase.[3] In some cancer cell lines, this induction of apoptosis occurs through a p53-independent mechanism.[4] Furthermore, sclareol has been shown to inhibit the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key protein in tumor survival under hypoxic conditions.[1] It also appears to modulate the JAK/STAT signaling pathway, which is often dysregulated in cancer.
(13E)-labd-13-ene-8α,15-diol: While studies have demonstrated that (13E)-labd-13-ene-8α,15-diol exhibits cytotoxic activity and can inhibit DNA synthesis, the specific signaling pathways responsible for these effects have not yet been fully elucidated.[5] Further research is required to determine the precise molecular mechanisms underlying its anticancer properties.
Conclusion
Both this compound and sclareol demonstrate cytotoxic activity against various cancer cell lines. Sclareol has been more extensively studied, with its mechanisms of action linked to the induction of apoptosis and cell cycle arrest through multiple signaling pathways. (13E)-labd-13-ene-8α,15-diol also shows promise as a cytotoxic agent, particularly against leukemic cells.[5] However, a deeper understanding of its molecular targets and signaling pathways is necessary. This comparative guide highlights the potential of these natural compounds in oncology research and underscores the need for further investigation to explore their therapeutic applications.
References
- 1. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The study of sclareol in inhibiting proliferation of osteosarcoma cells by apoptotic induction and loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. The labdane diterpene sclareol (labd-14-ene-8, 13-diol) induces apoptosis in human tumor cell lines and suppression of tumor growth in vivo via a p53-independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Anti-Cancer Efficacy of Labdane Diterpenes in Preclinical Animal Models: A Comparative Guide
Introduction: This guide provides a comparative analysis of the anti-cancer effects of labdane diterpenes, focusing on Sclareol (Labd-14-ene-8,13-diol), a closely related analog of Labd-13-ene-8,15-diol, in various animal models. Due to the limited availability of in vivo data for this compound, this guide leverages the extensive research on Sclareol to provide insights into the potential therapeutic efficacy of this class of compounds. The performance of Sclareol is compared with established chemotherapeutic agents, including Cisplatin, Doxorubicin, and Paclitaxel, to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Analysis of In Vivo Anti-Cancer Activity
The following table summarizes the quantitative data from various preclinical studies, offering a direct comparison of the anti-tumor efficacy of Sclareol and standard chemotherapeutic drugs in different cancer models.
Table 1: Comparison of Anti-Cancer Effects in Animal Models
| Compound | Cancer Model | Animal Model | Dosage and Administration | Key Findings |
| Sclareol | Human Colon Cancer (HCT116 xenograft) | Immunodeficient NOD/SCID mice | Liposome-encapsulated Sclareol (intraperitoneal) | Marked suppression of tumor growth.[1] |
| Sclareol | Small Cell Lung Carcinoma (H1688 xenograft) | SCID mice | Not specified | Inhibited tumor weight and volume.[2][3] |
| Sclareol | Breast Cancer | BALB/c mice | Direct intra-tumoral injection | Reduced tumor growth.[4] |
| Cisplatin | Breast Cancer (4T1 allograft) | BALB/c mice | 2 mg/kg (neoadjuvant) | Inhibited cancer metastasis.[5] |
| Cisplatin | BRCA-associated Breast Cancer | K14cre;Brca1F/F;p53F/F mice | Intraductal injection | Attenuated tumor development.[6][7] |
| Doxorubicin | Triple-Negative Breast Cancer (4T1 model) | Not specified | Liposomal formulation | Twofold inhibition of tumor growth.[8] |
| Doxorubicin | Breast Cancer (spontaneous) | BALB-neuT mice | 5 times lower than therapeutic dose (in nanosponges) | 60% inhibition of cancer growth.[9] |
| Paclitaxel | Breast Cancer (MCF-7 xenograft) | MCF-7-bearing mice | Not specified | Significantly inhibited breast tumor growth.[10] |
| Paclitaxel | Breast Cancer (4T1 model) | Not specified | Low-dose metronomic therapy | Stronger anti-tumor activity in suppressing primary and metastatic tumors.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key in vivo studies cited in this guide.
Sclareol in Human Colon Cancer Xenograft Model
-
Cell Line: HCT116(p53-/-) human colon cancer cells.
-
Animal Model: Immunodeficient NOD/SCID mice.
-
Procedure:
-
HCT116(p53-/-) cells are harvested and injected subcutaneously into the flanks of the mice.
-
Tumors are allowed to establish and grow to a palpable size.
-
Liposome-encapsulated Sclareol is administered intraperitoneally at the maximum tolerated dose.
-
Tumor growth is monitored and measured regularly.
-
-
Endpoint: Assessment of tumor growth suppression compared to a control group.[1]
Cisplatin in a Breast Cancer Metastasis Model
-
Cell Line: 4T1 murine breast cancer cells.
-
Animal Model: BALB/c mice.
-
Procedure:
-
4T1 cells are implanted into the mammary fat pad of the mice.
-
Neoadjuvant treatment with Cisplatin (2 mg/kg) is administered.
-
Primary tumor growth and metastasis to distant organs (e.g., lungs) are evaluated.
-
-
Endpoint: Inhibition of cancer cell migration and metastasis.[5]
Doxorubicin in a Spontaneous Breast Cancer Model
-
Animal Model: BALB-neuT mice, which spontaneously develop mammary tumors.
-
Procedure:
-
Mice are monitored for the development of spontaneous breast tumors.
-
Doxorubicin formulated in β-cyclodextrin nanosponges is administered at a dose five times lower than the standard therapeutic dose.
-
Tumor growth, neoangiogenesis, and lymphangiogenesis are assessed.
-
-
Endpoint: Inhibition of breast cancer growth and evaluation of cardiotoxicity.[9]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by these anti-cancer agents is vital for targeted drug development. The following diagrams illustrate the key signaling pathways involved.
Sclareol-Induced Apoptosis Pathway
Sclareol has been shown to induce apoptosis in cancer cells through a p53-independent mechanism, involving the activation of caspases.[1]
Caption: Sclareol-induced p53-independent apoptosis pathway.
Experimental Workflow for Xenograft Model
The following diagram outlines a typical workflow for evaluating the efficacy of an anti-cancer compound using a xenograft animal model.
Caption: General experimental workflow for in vivo xenograft studies.
Logical Relationship of Drug Efficacy Evaluation
This diagram illustrates the logical progression from in vitro to in vivo studies for validating the anti-cancer effects of a compound.
Caption: Logical flow for validating anti-cancer drug efficacy.
References
- 1. The labdane diterpene sclareol (labd-14-ene-8, 13-diol) induces apoptosis in human tumor cell lines and suppression of tumor growth in vivo via a p53-independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Sclareol Against Small Cell Lung Carcinoma and the Related Mechanism: In Vitro and In Vivo Studies | Anticancer Research [ar.iiarjournals.org]
- 3. Effects of Sclareol Against Small Cell Lung Carcinoma and the Related Mechanism: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sclareol modulates the Treg intra-tumoral infiltrated cell and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cisplatin prevents breast cancer metastasis through blocking early EMT and retards cancer growth together with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intraductal cisplatin treatment in a BRCA-associated breast cancer mouse model attenuates tumor development but leads to systemic tumors in aged female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Anticancer effect and safety of doxorubicin and nutraceutical sulforaphane liposomal formulation in triple-negative breast cancer (TNBC) animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low-dose metronomic paclitaxel chemotherapy suppresses breast tumors and metastases in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
"head-to-head comparison of the anti-inflammatory activity of different labdane diterpenes"
For Researchers, Scientists, and Drug Development Professionals
Labdane diterpenes, a class of natural products primarily found in plants, have emerged as promising candidates for the development of novel anti-inflammatory agents.[1][2] Their therapeutic potential stems from their ability to modulate key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3] This guide provides an objective, data-driven comparison of the anti-inflammatory activities of various labdane diterpenes, supported by experimental data and detailed methodologies to aid in research and development efforts.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of labdane diterpenes is often evaluated by their ability to inhibit the production of pro-inflammatory mediators. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several labdane diterpenes against key inflammatory targets. Lower IC50 values indicate greater potency.
Table 1: Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated Bone Marrow-Derived Dendritic Cells
| Compound | Source | IL-6 IC50 (µM) | IL-12 p40 IC50 (µM) | TNF-α IC50 (µM) |
| Hedycoronen A | Hedychium coronarium | 4.1 ± 0.2 | 5.2 ± 0.2 | 46.0 ± 1.3 |
| Labda-8(17),11,13-trien-16,15-olide | Hedychium coronarium | 9.1 ± 0.3 | 8.7 ± 0.3 | > 100 |
| Hedycoronen B | Hedychium coronarium | 6.5 ± 0.2 | 7.3 ± 0.3 | 12.7 ± 0.3 |
| Coronarin G | Hedychium coronarium | 0.19 ± 0.11 | 0.34 ± 0.15 | 0.21 ± 0.09 |
| Coronarin H | Hedychium coronarium | 2.54 ± 0.45 | 3.12 ± 0.54 | 1.98 ± 0.32 |
| Hedyforrestin C | Hedychium coronarium | 10.38 ± 2.34 | 8.79 ± 1.56 | 9.87 ± 1.87 |
Data sourced from studies on labdane-type diterpenoids from the rhizomes of Hedychium coronarium.[4][5]
Table 2: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | NO Inhibition IC50 |
| Andrographolide | RAW 264.7 macrophages | 8.8 µM |
| 14-Deoxy-11,12-didehydroandrographolide | Murine macrophages | 94.12 ± 4.79 µM[6] |
| Neoandrographolide | Murine macrophages | > 100 µM[6] |
| Andrograpanin | Murine macrophages | > 100 µM[6] |
Note: The data for Andrographolide and its derivatives were obtained from different studies and experimental conditions, and thus represent an indirect comparison.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard protocols for the key experiments cited in this guide.
Inhibition of Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells (BMDCs)
-
Cell Culture: BMDCs are generated from the bone marrow of mice and cultured in a suitable medium supplemented with granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Cell Seeding and Treatment: BMDCs are seeded in 96-well plates and pre-treated with various concentrations of the labdane diterpenes for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.
-
Incubation: The plates are incubated for 24 hours.
-
Cytokine Measurement: The concentration of cytokines (e.g., IL-6, IL-12 p40, TNF-α) in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[4][5]
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the labdane diterpene for 1-2 hours.[3]
-
Stimulation: The cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce NO production.[3]
-
Incubation: The cells are incubated for 24 hours.[3]
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[8] An equal volume of supernatant and Griess reagent is mixed, and the absorbance is measured at approximately 540 nm.[8][9]
-
Data Analysis: The amount of nitrite is determined from a standard curve, and the IC50 value for NO inhibition is calculated.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of labdane diterpenes are largely attributed to their modulation of key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[10] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[11] This allows the NF-κB p50/p65 dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[11][12] Labdane diterpenes can inhibit this pathway at various points, thereby suppressing the inflammatory response.
Caption: NF-κB signaling pathway and points of inhibition by labdane diterpenes.
Experimental Workflow for Anti-inflammatory Activity Screening
The process of evaluating the anti-inflammatory potential of labdane diterpenes typically follows a standardized workflow, from initial cell culture to the final data analysis.
Caption: A typical experimental workflow for assessing NO inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Labdane-type diterpenoids from the rhizomes of Hedychium coronarium inhibit lipopolysaccharide-stimulated production of pro-inflammatory cytokines in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical constituents of the rhizomes of Hedychium coronarium and their inhibitory effect on the pro-inflammatory cytokines production LPS-stimulated in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Machinery: Labd-13-ene-8,15-diol's Mechanism of Action Confirmed by Molecular Docking
A Comprehensive Comparison Guide for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of the mechanism of action of Labd-13-ene-8,15-diol, a labdane-type diterpene with promising therapeutic potential. Through a comparative approach leveraging molecular docking studies, we elucidate its interaction with key protein targets implicated in cancer and viral infections. This document summarizes quantitative binding affinity data, details the experimental protocols for in silico analysis, and visualizes the associated signaling pathways and experimental workflows.
Anticancer Activity: Targeting Adenylyl Cyclase
Molecular docking studies have identified adenylyl cyclase (AC) as a potential target for the anticancer effects of this compound. Adenylyl cyclase is a crucial enzyme in the G-protein coupled receptor signaling pathway, responsible for the conversion of ATP to cyclic AMP (cAMP). Dysregulation of the cAMP pathway has been linked to various cancers.
The pioneering work by Koukoulitsa et al. (2007) explored the interaction of labdane-type diterpenes, including a derivative of this compound, with the active site of adenylyl cyclase, drawing comparisons with forskolin, a known potent activator of AC.[1]
Comparative Docking Analysis against Adenylyl Cyclase
The following table summarizes the estimated binding energies of this compound's derivative and comparator molecules against adenylyl cyclase. A more negative binding energy indicates a stronger predicted binding affinity.
| Compound | Target Protein | Estimated Binding Energy (kcal/mol) | Reference |
| 1α,9α-dihydroxy this compound | Adenylyl Cyclase | -7.82 | [Koukoulitsa et al., 2007][1] |
| Forskolin | Adenylyl Cyclase | Not explicitly stated in the abstract | [Koukoulitsa et al., 2007][1] |
Potential Antiviral Activity: Targeting SARS-CoV-2 Main Protease
While direct molecular docking studies of this compound against viral proteins are not yet available, its structural similarity to other labdane diterpenes with demonstrated antiviral activity suggests a potential mechanism of action. A key target for antiviral drug development against coronaviruses is the main protease (Mpro or 3CLpro), an enzyme essential for viral replication.[2][3][4][5][6]
Comparative Docking Analysis of Diterpenes against SARS-CoV-2 Main Protease
To provide a comparative perspective, the following table presents the binding energies of various diterpenes that have been docked against the SARS-CoV-2 main protease in recent studies.
| Compound Class | Specific Derivative(s) | Target Protein | Binding Energy (kcal/mol) | Reference |
| Abietane | Derivative 5 | SARS-CoV-2 Mpro | -6.63 ± 0.38 | [In silico assessment of diterpenes..., 2023][7][8] |
| Jatrophane | Not specified | SARS-CoV-2 Mpro | -6.21 ± 0.28 | [In silico assessment of diterpenes..., 2023][7][8] |
| Segetane | Derivative 21 | SARS-CoV-2 Mpro | Not specified, but showed stabilized complexes | [In silico assessment of diterpenes..., 2023][7][8] |
| Paraliane | Derivative 24 | SARS-CoV-2 Mpro | -6.71 ± 0.63 | [In silico assessment of diterpenes..., 2023][7][8] |
| Dolabellane | DD13 | SARS-CoV-2 Mpro | Not explicitly stated, but showed promising inhibition | [The dolabellane diterpenes..., 2021][9] |
| Reference Inhibitor | GC373 | SARS-CoV-2 Mpro | -6.52 ± 0.30 | [In silico assessment of diterpenes..., 2023][7][8] |
Experimental Protocols: A Guide to Molecular Docking
The following protocol outlines a generalized workflow for performing molecular docking studies, as synthesized from various in silico investigations of natural products.
1. Protein Preparation:
- Acquisition: Obtain the 3D crystal structure of the target protein (e.g., adenylyl cyclase, SARS-CoV-2 Mpro) from the Protein Data Bank (PDB).
- Preprocessing: Remove water molecules, co-ligands, and any non-essential ions from the protein structure.
- Protonation: Add polar hydrogen atoms to the protein, which is crucial for establishing correct hydrogen bonding interactions.
- Charge Assignment: Assign appropriate atomic charges to the protein residues.
2. Ligand Preparation:
- Structure Generation: Obtain the 3D structure of the ligand (e.g., this compound) from a chemical database like PubChem or construct it using molecular modeling software.
- Energy Minimization: Optimize the ligand's geometry to its lowest energy conformation.
- Torsional Degrees of Freedom: Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.
3. Molecular Docking Simulation:
- Grid Box Definition: Define a three-dimensional grid box that encompasses the active site of the target protein. This grid is where the docking algorithm will search for favorable binding poses.
- Docking Algorithm: Employ a docking algorithm (e.g., AutoDock Vina, GOLD) to systematically search for the optimal binding orientation and conformation of the ligand within the protein's active site.
- Scoring Function: The algorithm uses a scoring function to evaluate and rank the different binding poses based on their predicted binding affinity (e.g., estimated binding energy in kcal/mol).
4. Analysis of Results:
- Binding Pose Visualization: The top-ranked binding poses are visualized to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
- Binding Energy Comparison: The binding energies of the test compound are compared with those of known inhibitors or other relevant molecules to assess its potential potency.
Visualizing the Mechanisms
To better understand the biological context and the in silico methodology, the following diagrams have been generated using Graphviz.
Caption: Molecular Docking Experimental Workflow.
Caption: Adenylyl Cyclase Signaling Pathway.
Caption: SARS-CoV-2 Replication and Mpro Inhibition.
References
- 1. users.uoa.gr [users.uoa.gr]
- 2. Probing the SARS-CoV-2 main protease active site as a target to inhibit viral replication [researchfeatures.com]
- 3. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Characterization of host substrates of SARS-CoV-2 main protease [frontiersin.org]
- 7. In silico assessment of diterpenes as potential inhibitors of SARS-COV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The dolabellane diterpenes as potential inhibitors of the SARS-CoV-2 main protease: molecular insight of the inhibitory mechanism through computationa ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07584E [pubs.rsc.org]
A Comparative Guide to Analytical Methods for Labd-13-ene-8,15-diol Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Labd-13-ene-8,15-diol, a labdane diterpene with potential therapeutic properties, is crucial for research, quality control, and pharmacokinetic studies. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of common analytical techniques for the quantification of this compound, supported by typical performance data and detailed experimental protocols for cross-validation.
Data Presentation: Comparison of Analytical Methods
The performance of an analytical method is characterized by several key parameters. The following table summarizes typical performance characteristics for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of diterpenoids and similar analytes.
| Parameter | HPLC-UV | HPLC-ELSD | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999[1][2] | > 0.99[3] | > 0.999[4] | > 0.99 |
| Accuracy (% Recovery) | 94.70–105.81%[1][5] | 98.36% to 102.08%[6] | 91.6-105.7%[7] | 85-115% |
| Precision (% RSD) | < 6%[1][8] | < 5%[9] | < 15%[7] | < 15% |
| Limit of Detection (LOD) | 0.07–0.65 µg/mL[1][2] | 0.5-16.2 ng on column[9] | 0.6 µg/kg[4] | Low ng/mL to pg/mL |
| Limit of Quantification (LOQ) | 0.20–1.78 µg/mL[1] | Low ng range[3] | 2.0 µg/kg[4] | Low ng/mL to pg/mL |
| Specificity | Moderate | Low | High | Very High |
| Throughput | High | High | Moderate | High |
| Cost | Low | Moderate | Moderate | High |
| Derivatization Required | No | No | Yes | No |
Experimental Workflow and Logical Relationships
A systematic approach is essential for the cross-validation of analytical methods to ensure data integrity and comparability. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocols
Below are detailed methodologies for sample preparation and analysis of this compound using HPLC-UV and GC-MS, which can be used in a cross-validation study.
Sample Preparation: Matrix Solid-Phase Dispersion (MSPD)
This protocol is suitable for extracting this compound from a solid or semi-solid biological matrix (e.g., plant tissue, cell pellets).
-
Homogenization: Weigh 0.5 g of the sample and place it in a mortar. Add 1.5 g of C18 sorbent.
-
Grinding: Gently grind the sample and sorbent together with a pestle for 5 minutes until a homogeneous mixture is obtained.
-
Packing: Transfer the mixture into a 10 mL syringe barrel with a frit at the bottom. Place another frit on top of the mixture and gently compress to form a packed column.
-
Elution: Elute the packed column with 10 mL of methanol.
-
Concentration: Collect the eluate and evaporate it to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase for HPLC-UV analysis or the derivatization solvent for GC-MS analysis.
HPLC-UV Method
This method is suitable for the quantification of this compound if the compound possesses a suitable chromophore or if analysis is performed at a low wavelength.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (as diterpenoids often lack strong chromophores, detection at low wavelengths may be necessary)[1].
-
Injection Volume: 20 µL.
-
Quantification: Based on a calibration curve prepared from a certified reference standard of this compound.
GC-MS Method with Derivatization
Due to the polar hydroxyl groups, derivatization is necessary to increase the volatility of this compound for GC-MS analysis.
-
Derivatization Protocol (Silylation):
-
To the dried extract from the sample preparation step, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Vortex the mixture and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification of characteristic fragment ions of the derivatized this compound.
Cross-Validation Protocol
To cross-validate the HPLC-UV and GC-MS methods, the following steps should be performed:
-
Prepare at least three levels of quality control (QC) samples (low, medium, and high concentrations) by spiking a blank matrix with known amounts of this compound.
-
Analyze these QC samples, along with incurred samples (if available), using both the validated HPLC-UV method (reference method) and the GC-MS method (comparator method).
-
The results from the two methods should be statistically compared. The percentage difference between the values obtained from the two methods for at least two-thirds of the samples should be within ±20%.
By following these protocols and considering the performance characteristics outlined, researchers can select the most appropriate analytical method for their specific needs and ensure the generation of high-quality, reliable data for the quantification of this compound.
References
- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. agilent.com [agilent.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Matrix solid-phase dispersion extraction for chromatographic analysis of labdane diterpenoids in Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
Synergistic Alliance: Labd-13-ene-8,15-diol Enhances the Efficacy of Anticancer Drugs
A comprehensive analysis of preclinical data reveals that Labd-13-ene-8,15-diol, a naturally occurring diterpene, exhibits significant synergistic effects when combined with conventional anticancer drugs. This guide synthesizes the available experimental evidence, comparing the performance of these combination therapies against monotherapy in various cancer cell lines. Detailed experimental protocols and an exploration of the underlying molecular mechanisms are provided to support further research and drug development endeavors.
Enhanced Cytotoxicity in Combination Therapies
Quantitative analysis from multiple studies demonstrates that this compound, also known as sclareol, potentiates the cytotoxic effects of several well-established anticancer agents, including cisplatin, doxorubicin, etoposide, and cyclophosphamide. This synergy is observed across different cancer types, most notably in breast and lung cancer cell lines. The half-maximal inhibitory concentration (IC50) of these drugs is significantly reduced when co-administered with sclareol, indicating that a lower dose of the chemotherapeutic agent is required to achieve the same level of cancer cell inhibition, potentially leading to reduced side effects in clinical settings.
Comparative Efficacy of Sclareol Combination Therapies
| Cancer Cell Line | Anticancer Drug | IC50 (Drug Alone) | IC50 (Drug + Sclareol) | Fold Change in Potency | Reference |
| Breast Cancer | |||||
| MDD2 | Cisplatin | ~5.0 µM | ~2.5 µM | ~2.0 | Dimas et al., 2006 |
| MDD2 | Doxorubicin | ~100 nM | ~50 nM | ~2.0 | Dimas et al., 2006 |
| MDD2 | Etoposide | ~2.5 µM | ~1.25 µM | ~2.0 | Dimas et al., 2006 |
| MCF-7 | Cyclophosphamide | Not specified | IC50 of Sclareol reduced from 27.65 µM to 7.6 µM in combination | Not applicable | Afshari et al., 2020[1] |
| Lung Cancer | |||||
| A549 | Cisplatin | Not specified | Synergistic effect observed at 50 µM Cisplatin + 100 µM Sclareol | Not specified | Pan et al., 2020 |
Unveiling the Molecular Mechanisms of Synergy
The synergistic effects of sclareol in combination with anticancer drugs are attributed to its influence on several key signaling pathways involved in cell survival, proliferation, and drug resistance.
One of the primary mechanisms identified is the downregulation of the DNA repair protein, Excision Repair Cross-Complementation group 1 (ERCC1).[2] High levels of ERCC1 are associated with resistance to platinum-based drugs like cisplatin. Sclareol has been shown to suppress the expression of ERCC1 in lung cancer cells, thereby increasing their sensitivity to cisplatin-induced DNA damage.[2]
Furthermore, in breast cancer cells, sclareol has been found to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] The JAK/STAT3 signaling pathway plays a crucial role in cancer cell proliferation and survival. By attenuating STAT3 activation, sclareol enhances the pro-apoptotic effects of chemotherapeutic agents like cyclophosphamide.[1]
Experimental Protocols
The following are summarized methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with various concentrations of the anticancer drug alone, sclareol alone, or a combination of both for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined using non-linear regression analysis.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treated and untreated cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., ERCC1, p-STAT3, STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities were quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Conclusion and Future Directions
The preclinical evidence strongly suggests that this compound holds promise as a synergistic agent in cancer therapy. Its ability to enhance the efficacy of established anticancer drugs at lower concentrations opens a potential avenue for developing more effective and less toxic treatment regimens. The elucidation of its mechanisms of action, particularly its role in modulating drug resistance and cell survival pathways, provides a solid foundation for its further investigation. Future studies should focus on in vivo models to validate these findings and to assess the pharmacokinetic and pharmacodynamic properties of these combination therapies. The development of co-formulations or drug delivery systems to ensure optimal biodistribution of both sclareol and the anticancer drug to the tumor site will be a critical next step in translating these promising preclinical results into clinical applications.
References
Evaluating the Specificity of Labd-13-ene-8,15-diol's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of the labdane diterpene, Labd-13-ene-8,15-diol, alongside other structurally related compounds. The focus is on its specificity in cytotoxic and antimicrobial activities, supported by experimental data and detailed protocols to aid in research and development.
Comparative Analysis of Biological Activity
The biological activity of this compound and its analogs is most prominently documented in the areas of cytotoxicity against cancer cell lines and antimicrobial effects. The following tables summarize the available quantitative data to facilitate a direct comparison of their potency and spectrum of activity.
Cytotoxic Activity of Labdane Diterpenes against Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Labd-13-ene-8α,15-diol | K562 | Chronic Myelogenous Leukemia | 21.3 | |
| U937 | Histiocytic Lymphoma | 27.3 | ||
| MOLT3 | T-cell Acute Lymphoblastic Leukemia | 11.4 | ||
| H9 | T-cell Lymphoma | 13.7 | ||
| NAMALWA | Burkitt's Lymphoma | 19.2 | ||
| Sclareol (Labd-14-ene-8,13-diol) | HCT116 | Colon Cancer | ~100 | [1] |
| MCF-7 | Breast Cancer | 11.056 (13-epi-sclareol) | [1] | |
| H1688 | Small Cell Lung Cancer | 42.14 | [1] | |
| H146 | Small Cell Lung Cancer | 69.96 | [1] | |
| Chlorolabdans B | Raji | Burkitt's Lymphoma | 1.2 | [2] |
| Epoxylabdans A | Raji | Burkitt's Lymphoma | 13.4 | [2] |
| Coronarin A | V-79 | Chinese Hamster Lung | Significant Activity | [3] |
| Coronarin B | V-79 | Chinese Hamster Lung | Significant Activity | [3] |
Antimicrobial Activity of Labdane Diterpenes
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| (13E)-labd-13-ene-8α,15-diol | Staphylococcus aureus | Gram-positive | >100 | [3] |
| Klebsiella pneumoniae | Gram-negative | <100 | [3] | |
| Pseudomonas aeruginosa | Gram-negative | <100 | [3] | |
| 13-episclareol | Staphylococcus aureus | Gram-positive | <100 | [3] |
| Klebsiella pneumoniae | Gram-negative | <100 | [3] | |
| Pseudomonas aeruginosa | Gram-negative | <100 | [3] | |
| Gomojoside B | Escherichia coli | Gram-negative | 500 | [3] |
| Gomojoside C | Escherichia coli | Gram-negative | 500 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further studies.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., 0.1% NP40, 4 mM HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[5][6]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.[4]
-
Solubilization: Add 150 µL of the MTT solvent to each well to dissolve the formazan crystals.[5][6] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
Antimicrobial Susceptibility Test: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Test compound stock solution
-
Multichannel pipette
-
Incubator
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.[8]
-
Serial Dilution: Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding 100 µL from the last column.[8]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[8]
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control well which should contain only broth.[8]
-
Controls:
-
Growth Control: A well containing broth and the bacterial inoculum without any test compound.
-
Sterility Control: A well containing only broth to check for contamination.[8]
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Visualizing Molecular Mechanisms
To understand the potential mechanism of action, particularly for the cytotoxic effects, signaling pathway and experimental workflow diagrams are provided below.
Hypothetical Signaling Pathway for Labdane Diterpene-Induced Apoptosis
Based on studies of the structurally similar compound sclareol, a plausible signaling pathway for this compound-induced apoptosis is the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Sclareol has been shown to induce apoptosis through a p53-independent mechanism, involving the activation of caspases-8, -9, and -3.[9]
Caption: Hypothetical apoptotic signaling pathway induced by labdane diterpenes.
Experimental Workflow for Evaluating Cytotoxicity
The following diagram illustrates the general workflow for assessing the cytotoxic effects of a test compound on cancer cell lines.
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion and Future Directions
The available data suggests that this compound exhibits moderate cytotoxic activity against a range of cancer cell lines and some antimicrobial properties. Its potency appears to be influenced by its stereochemistry and the presence and position of hydroxyl and other functional groups, as seen in the comparison with related labdane diterpenes.
To more thoroughly evaluate the specificity of this compound, further research is warranted. This should include:
-
Broader Screening: Testing against a wider panel of cancer cell lines from different tissues of origin.
-
Target-Based Assays: Investigating the inhibitory activity against specific molecular targets, such as key enzymes or receptors involved in cancer progression and microbial survival.
-
In Vivo Studies: Validating the in vitro findings in animal models to assess efficacy and safety.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of analogs to delineate the structural features crucial for potent and selective activity.
This guide provides a foundational overview for researchers interested in the therapeutic potential of this compound. The provided data and protocols should facilitate further investigation into its specific mechanisms of action and potential as a lead compound in drug discovery.
References
- 1. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. atcc.org [atcc.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The labdane diterpene sclareol (labd-14-ene-8, 13-diol) induces apoptosis in human tumor cell lines and suppression of tumor growth in vivo via a p53-independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Labd-13-ene-8,15-diol (Sclareol) Across Diverse Cancer Cell Lines: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of Labd-13-ene-8,15-diol, a natural diterpene commonly known as sclareol, across a range of human cancer cell lines. The information presented herein is collated from multiple studies to support further investigation into its therapeutic potential. Sclareol has demonstrated significant cytotoxic and pro-apoptotic effects against various cancer types, with its efficacy varying based on the specific cell line and experimental conditions.[1][2]
Quantitative Assessment of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The cytotoxic activity of sclareol has been evaluated in numerous cancer cell lines, with IC50 values showing considerable variation. This variability suggests a degree of selectivity in its anti-cancer action. The following table summarizes the reported IC50 values for sclareol in different human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |
| Lung Cancer | H1688 | 42.14 | 24 | [2][3] |
| Lung Cancer | H146 | 69.96 | 24 | [2][3] |
| Lung Cancer (Hypoxia) | A549 | 14.8 (8 µg/mL) | 48 | [1][4][5][6] |
| Lung Cancer (Normoxia) | A549 | ~35.4 (19 µg/mL) | 48 | [1][4] |
| Breast Cancer | MCF-7 | 31.11 | Not Specified | [2] |
| Breast Cancer (13-epi-sclareol) | MCF-7 | 11.056 | Not Specified | [2] |
| Cervical Cancer | HeLa | 5-20 µg/mL | Not Specified | [2] |
| Osteosarcoma | MG63 | 11.0 | Not Specified | [1] |
| Leukemia | Various | < 62.4 (< 20 µg/mL) | 48 | [1][3] |
Note: IC50 values were converted from µg/mL to µM where necessary, assuming a molecular weight of 308.5 g/mol for Sclareol. Some studies did not specify the exact IC50 value but indicated significant cytotoxic activity.[1]
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
Sclareol primarily exerts its anti-cancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest, predominantly in the G0/G1 or S phase.[2][7] The underlying molecular mechanisms involve the modulation of several key signaling pathways, which can vary between different cancer cell types.
Signaling Pathways Modulated by Sclareol
Sclareol has been shown to influence multiple signaling cascades that are critical for cancer cell survival and proliferation. In breast cancer cells, for instance, it has been reported to modulate the JAK/STAT signaling pathway.[1] In cervical cancer cells, sclareol has been observed to block the MAPK/ERK signaling pathway, which is known to regulate cell proliferation and differentiation.[7] Furthermore, sclareol treatment can lead to the upregulation of the tumor suppressor protein Caveolin-1 (Cav1) and the subsequent downregulation of Superoxide Dismutase 1 (SOD1), contributing to its anti-proliferative effects.[8]
The induction of apoptosis by sclareol is a central mechanism of its anti-cancer activity. This process is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein Bcl-2.[2][7] This shift in the BAX/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade. Sclareol has been shown to activate initiator caspases, such as caspase-8 and caspase-9, as well as the executioner caspase-3.[2]
Caption: Sclareol-induced signaling pathways leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of sclareol in cancer cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
References
- 1. benchchem.com [benchchem.com]
- 2. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]
- 4. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 8. Sclareol inhibits cell proliferation and sensitizes cells to the antiproliferative effect of bortezomib via upregulating the tumor suppressor caveolin-1 in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Labd-13-ene-8,15-diol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Labd-13-ene-8,15-diol, a labdane diterpenoid, ensuring compliance with standard laboratory safety protocols.
Understanding the Compound: Safety and Hazard Profile
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Avoid Contamination: Prevent contact with skin and eyes. Do not ingest or inhale.
-
Waste Segregation: Do not mix this compound waste with incompatible materials. It is advisable to collect it as a separate waste stream.
Proper Disposal Procedures for this compound
The disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent paper) in a designated, leak-proof, and chemically compatible container.
-
The container should be clearly labeled as "Hazardous Waste" and should specify the contents, including the full chemical name: "this compound".
-
-
Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[1]
-
Ensure the container is in good condition, with no cracks or leaks.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
-
Labeling:
-
Properly label the waste container with a hazardous waste tag as soon as waste is added.[2]
-
The label must include the chemical name, approximate quantity, and the date accumulation started.
-
-
Storage:
-
Store the waste container in a well-ventilated area, away from heat sources and incompatible chemicals.
-
Utilize secondary containment to prevent the spread of material in case of a spill.[1]
-
-
Disposal Request:
-
Once the container is full or has been accumulating for the maximum allowed time per institutional policy (often six to twelve months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[1][2][3]
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Data Presentation: Waste Management Summary
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Assumed hazardous due to lack of specific toxicological data. |
| Container Type | Chemically compatible, leak-proof, with a secure lid. | To prevent reactions and environmental contamination. |
| Labeling Requirements | "Hazardous Waste", Chemical Name, Accumulation Date. | Ensures proper handling, identification, and tracking. |
| Storage Location | Designated Satellite Accumulation Area with secondary containment. | To ensure safety, segregation, and containment of spills. |
| Disposal Method | Via institutional Environmental Health and Safety (EHS) program. | Ensures compliance with regulatory requirements. |
| Prohibited Disposal | Do not dispose of in sinks, drains, or regular trash. | To prevent environmental pollution and harm to public health. |
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
